Product packaging for Dodecyl thiocyanatoacetate(Cat. No.:CAS No. 5345-66-4)

Dodecyl thiocyanatoacetate

Cat. No.: B15487557
CAS No.: 5345-66-4
M. Wt: 285.4 g/mol
InChI Key: YAXOMIRMYVIJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dodecyl thiocyanatoacetate is a chemical compound with the molecular formula C15H27NO2S and is of interest in several research fields . While specific studies on this exact compound are limited, research on structurally similar alkyl thiocyanates provides insight into its potential applications and behavior. Organic thiocyanates, in general, are noted for their high chemical stability and are explored as robust precursors for creating self-assembled monolayers (SAMs) on gold surfaces such as Au(111) . In these processes, the thiocyanate group (‑SCN) can undergo cleavage upon adsorption, forming a thiolate bond with the gold substrate. This makes compounds like this compound valuable for surface science studies, with potential applications in the development of corrosion-resistant coatings, chemical sensors, and nanoscale electronic devices . The compound combines a long dodecyl chain, which can promote ordered molecular packing, with a thiocyanatoacetate functional group. The presence of both ester and thiocyanate groups within the same molecule may offer unique reactivity and properties for synthesizing more complex chemical structures or for use in material science. This compound is intended for research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27NO2S B15487557 Dodecyl thiocyanatoacetate CAS No. 5345-66-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5345-66-4

Molecular Formula

C15H27NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

dodecyl 2-thiocyanatoacetate

InChI

InChI=1S/C15H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-18-15(17)13-19-14-16/h2-13H2,1H3

InChI Key

YAXOMIRMYVIJSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CSC#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dodecyl Thiocyanatoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthetic pathways for dodecyl thiocyanatoacetate, a compound of interest for various research and development applications. Due to the limited availability of direct experimental procedures in published literature, this document outlines the most chemically sound and direct synthetic route, supported by established principles of organic synthesis.

Introduction

This compound is an organic molecule incorporating a long alkyl chain (dodecyl), an ester group, and a thiocyanate functional group. This combination of features suggests potential applications in areas such as antimicrobial agent development, agricultural chemistry, and as an intermediate in the synthesis of more complex sulfur and nitrogen-containing heterocyclic compounds. The thiocyanate group is a versatile functional group that can undergo a variety of chemical transformations.

Proposed Synthesis Pathway

The most direct and feasible method for the synthesis of this compound is through the nucleophilic substitution reaction of a dodecyl haloacetate with a thiocyanate salt. This single-step process is generally efficient and proceeds under relatively mild conditions.

The proposed reaction is as follows:

G reactant1 Dodecyl Chloroacetate product This compound reactant1->product Nucleophilic Substitution reactant2 Potassium Thiocyanate (KSCN) reactant2->product byproduct Potassium Chloride (KCl)

Caption: Proposed synthesis of this compound via nucleophilic substitution.

This pathway involves the displacement of the chloride ion from dodecyl chloroacetate by the thiocyanate anion. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and to promote the SN2 reaction mechanism.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. This procedure is based on standard laboratory techniques for similar nucleophilic substitution reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Dodecyl Chloroacetate248.77~0.95>95%
Potassium Thiocyanate97.181.89>98%
Acetone (or DMF)58.080.791ACS Grade
Dichloromethane84.931.33ACS Grade
Anhydrous Sodium Sulfate142.042.664ACS Grade

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dodecyl chloroacetate (1.0 equivalent) in a suitable volume of acetone or dimethylformamide (DMF).

  • Addition of Reagent: To this solution, add potassium thiocyanate (1.1 to 1.5 equivalents). The slight excess of potassium thiocyanate helps to drive the reaction to completion.

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to reflux (for acetone, the boiling point is 56°C; for DMF, a temperature of 60-80°C can be maintained). The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated potassium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Extraction: The residue is taken up in dichloromethane and washed sequentially with water and brine to remove any remaining inorganic salts and impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

ParameterExpected Value/Characteristic
Physical Appearance Colorless to pale yellow oil
Expected Yield 70-90%
1H NMR Peaks corresponding to the dodecyl chain protons, the methylene protons adjacent to the sulfur, and the methylene protons of the ester group.
13C NMR Resonances for the carbons of the dodecyl chain, the ester carbonyl carbon, the methylene carbons, and the thiocyanate carbon.
IR Spectroscopy (cm-1) Strong absorption band for the C=O stretch of the ester (~1740-1760 cm-1) and a sharp, characteristic band for the S-C≡N stretch (~2150-2160 cm-1).
Mass Spectrometry (m/z) Molecular ion peak corresponding to the molecular weight of this compound (C15H27NO2S, MW: 285.45).

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical and straightforward experimental workflow.

G A Reactant Preparation (Dodecyl Chloroacetate & KSCN) B Reaction in Solvent (Acetone or DMF) A->B C Reaction Monitoring (TLC) B->C D Work-up (Filtration & Solvent Removal) C->D E Extraction & Washing D->E F Drying & Concentration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed method, utilizing a nucleophilic substitution reaction, is based on well-established chemical principles and represents the most direct route to the target compound. The provided experimental protocol and expected data offer a solid foundation for researchers to practically approach this synthesis. Further experimental work is required to establish the optimal reaction conditions and to fully characterize the final product.

In-depth Technical Guide on the Core Mechanism of Action of Dodecyl Thiocyanatoacetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for dodecyl thiocyanatoacetate. Currently, there are no publicly accessible studies, quantitative data, or detailed experimental protocols that specifically elucidate the biological activities and cellular targets of this compound.

While information on related chemical entities exists, the unique combination of the dodecyl chain, the thiocyanate group, and the acetate moiety in one molecule means that its biological effects cannot be reliably extrapolated from its components alone. This guide will, therefore, summarize the known biological activities of organic thiocyanates and the physicochemical properties imparted by the dodecyl and acetate groups, which may inform hypothetical mechanisms of action for future research.

General Biological Activities of Organic Thiocyanates

Organic compounds containing the thiocyanate (-SCN) functional group have been reported to exhibit a range of biological activities. It is important to note that the specific activity is highly dependent on the overall structure of the molecule.

  • Antimicrobial and Antifungal Properties: Certain allylic thiocyanates have demonstrated in vitro activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. The proposed mechanism for some of these compounds involves the disruption of cellular processes through the reactivity of the thiocyanate group, although the precise molecular targets are often not well-defined.

  • Enzyme Inhibition: The thiocyanate ion (SCN⁻) is a known competitive inhibitor of the thyroid sodium-iodide symporter, which can decrease iodide transport into the thyroid gland.[1] While this action is associated with the inorganic ion, organic thiocyanates can potentially release cyanide and a sulfur-containing moiety in vivo, which could then exert various biological effects.

  • Insecticidal Activity: Some organic thiocyanates have been utilized as insecticides. Their mode of action is thought to involve the disruption of vital physiological processes in insects, though specific pathways are not always clearly elucidated.

Physicochemical Influence of the Dodecyl and Acetate Moieties

The dodecyl group is a twelve-carbon alkyl chain that confers significant lipophilicity (fat-solubility) to the molecule. This property would likely influence the pharmacokinetics and pharmacodynamics of this compound in the following ways:

  • Membrane Interaction: The long alkyl chain would facilitate the partitioning of the molecule into cellular membranes, potentially disrupting membrane fluidity and the function of membrane-bound proteins.

  • Distribution: High lipophilicity would suggest a tendency for the compound to accumulate in fatty tissues.

The acetate group is a common ester functional group. In biological systems, esters can be hydrolyzed by esterase enzymes to yield an alcohol and a carboxylic acid. If this compound were to be hydrolyzed, it would produce dodecyl alcohol and thiocyanatoacetic acid. The biological activities of these potential metabolites would then contribute to the overall effect of the parent compound.

Hypothetical Mechanisms and Future Research Directions

Given the absence of direct experimental evidence, any proposed mechanism of action for this compound remains speculative. A logical starting point for future research would be to investigate its potential antimicrobial, antifungal, and enzyme-inhibitory activities, based on the known properties of other organic thiocyanates.

A hypothetical experimental workflow to elucidate the mechanism of action is proposed below.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Mechanism Validation screen Phenotypic Screening (e.g., antimicrobial, cytotoxicity assays) target_id Target Identification (e.g., affinity chromatography, proteomics) screen->target_id Identify active concentration pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_id->pathway_analysis Validate putative targets in_vivo In Vivo Model Testing pathway_analysis->in_vivo Confirm physiological relevance

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

The current body of scientific literature does not contain specific information on the mechanism of action of this compound. While the individual chemical moieties suggest potential biological activities, including antimicrobial effects and interactions with cellular membranes, these remain hypothetical without direct experimental validation. The provided framework for future research outlines a systematic approach to characterizing the biological profile of this compound. Researchers and drug development professionals are encouraged to undertake foundational studies to address this knowledge gap.

References

Dodecyl thiocyanatoacetate CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dodecyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of dodecyl thiocyanate, a long-chain alkyl thiocyanate. The initial query for "dodecyl thiocyanatoacetate" did not yield a recognized chemical entity with a corresponding CAS number. The chemically related and structurally similar compound, dodecyl thiocyanate, for which substantial data is available, is the focus of this document. Organic thiocyanates are a class of compounds recognized for their diverse biological activities and as versatile intermediates in organic synthesis.[1][2] This guide will cover the nomenclature, chemical and physical properties, a general synthesis protocol, and potential applications of dodecyl thiocyanate, with a focus on its relevance to the fields of chemical research and drug development.

Nomenclature and Identification

Dodecyl thiocyanate is known by several synonyms across various chemical databases and suppliers. The unambiguous identification of this compound is crucial for researchers and is facilitated by its unique CAS number.

Identifier Value
CAS Number 765-15-1[3][4][5][6][7][8]
IUPAC Name dodecyl thiocyanate[4]
Synonyms n-Dodecyl thiocyanate, Lauryl thiocyanate, Thiocyanic acid, dodecyl ester, Dodecane, 1-thiocyanato-, Lauryl rhodanate, 1-Thiocyanatododecane[5][8][9]
Molecular Formula C13H25NS[3][4][5]
InChI Key RYZZMYXTNUJGMU-UHFFFAOYSA-N[4][8]
Physicochemical Properties

The physical and chemical properties of dodecyl thiocyanate are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property Value Reference
Molecular Weight 227.41 g/mol [3][4][5]
Boiling Point 180 °C at 18 mmHg[3][6]
Density 0.896 g/mL[3]
Refractive Index 1.4680[3]
Topological Polar Surface Area 49.1 Ų[4]
XLogP3-AA 6.5[4]

Synthesis of Dodecyl Thiocyanate

General Experimental Protocol

The synthesis of alkyl thiocyanates, such as dodecyl thiocyanate, is commonly achieved through the nucleophilic substitution reaction of an alkyl halide with an alkali metal thiocyanate.[10] A general procedure is outlined below.

Reaction:

  • Reactants: Dodecyl bromide (or another suitable dodecyl halide) and sodium thiocyanate (or potassium thiocyanate).

  • Solvent: A polar aprotic solvent such as ethanol, acetone, or dimethylformamide (DMF) is typically used to facilitate the dissolution of the reactants.[10]

  • Conditions: The reaction mixture is typically heated to reflux to ensure the completion of the reaction.[10] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • The solvent is evaporated to yield the crude dodecyl thiocyanate.

Purification:

  • The crude product can be purified by vacuum distillation or column chromatography to obtain the pure dodecyl thiocyanate.[3]

G cluster_synthesis Synthesis Workflow reactants Reactants: Dodecyl Halide + Alkali Thiocyanate solvent Solvent: Polar Aprotic (e.g., Ethanol) reactants->solvent Dissolve reaction Reaction: Heating under Reflux solvent->reaction workup Work-up: Solvent Removal, Extraction reaction->workup purification Purification: Vacuum Distillation or Chromatography workup->purification product Pure Dodecyl Thiocyanate purification->product

Synthesis workflow for dodecyl thiocyanate.

Biological and Pharmacological Relevance

While specific data on the biological activity of dodecyl thiocyanate is limited in the available literature, the broader class of organic thiocyanates has been investigated for various therapeutic applications. Organic thiocyanates have demonstrated a range of bioactivities, including antimicrobial and antitumor effects.[1][2]

The thiocyanate moiety itself is an important component of the innate immune system in mammals.[11][12] It is a substrate for peroxidases, leading to the formation of hypothiocyanous acid (HOSCN), which has antimicrobial properties.[11][12]

Potential Applications in Drug Development

Given the known biological activities of related compounds, dodecyl thiocyanate could be a subject of interest in the following areas:

  • Antimicrobial Research: Allylic thiocyanates have shown moderate-to-high activity against various pathogens, including methicillin-resistant S. aureus (MRSA).[13] The long alkyl chain of dodecyl thiocyanate could influence its membrane-disrupting capabilities, a potential mechanism for antimicrobial action.

  • Anticancer Research: Certain thiocyanate-containing natural products have displayed cytotoxic activity.[1] The lipophilic nature of the dodecyl group might facilitate the transport of the thiocyanate moiety across cell membranes, a desirable property for potential anticancer agents.

  • Synthetic Intermediate: Dodecyl thiocyanate can serve as a precursor for the synthesis of other sulfur-containing compounds, such as thiols (mercaptans) and thiocarbamates, which are also classes of compounds with known biological activities.[10][14]

G cluster_applications Potential Research Applications dt Dodecyl Thiocyanate antimicrobial Antimicrobial Agent dt->antimicrobial Investigate as anticancer Anticancer Agent dt->anticancer Investigate as intermediate Synthetic Intermediate dt->intermediate Utilize as

Potential research applications of dodecyl thiocyanate.

Signaling Pathways

No specific signaling pathways involving dodecyl thiocyanate have been elucidated in the reviewed literature. Research into the biological effects of this compound would be required to identify any interactions with cellular signaling cascades.

Conclusion

Dodecyl thiocyanate (CAS 765-15-1) is a well-characterized chemical compound with established physicochemical properties and synthesis routes. While detailed biological studies on this specific molecule are not extensively reported, the known activities of the broader class of organic thiocyanates suggest its potential as a lead compound in antimicrobial and anticancer research. Furthermore, its utility as a synthetic intermediate provides a pathway to a wider range of novel sulfur-containing molecules for drug discovery and development. Further investigation is warranted to fully explore the therapeutic potential of dodecyl thiocyanate and its derivatives.

References

A Technical Guide to the Spectral Analysis of Dodecyl Thiocyanatoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available spectral data (NMR, IR, Mass Spectrometry) for Dodecyl Thiocyanatoacetate is limited. This guide provides an in-depth analysis based on the spectral data of the closely related compound, Dodecyl Thiocyanate, and predictive data for the thiocyanatoacetate moiety based on analogous smaller molecules. This information is intended for researchers, scientists, and drug development professionals.

Predicted and Analogous Spectral Data

Due to the absence of direct spectral data for this compound, this section presents data for the structurally similar Dodecyl Thiocyanate and offers a predicted spectral data set for this compound. The key structural difference is the presence of an acetate group attached to the thiocyanate in the target molecule, which will influence the spectral characteristics, particularly in the NMR and IR spectra.

Table 1: Spectral Data of Dodecyl Thiocyanate and Predicted Data for this compound

Parameter Dodecyl Thiocyanate (Observed) This compound (Predicted)
¹H NMR Data not available in search results.~4.2 ppm (s, 2H, -S-CH₂-C=O) ~2.9 ppm (t, 2H, -CH₂-SCN)~1.7 ppm (quintet, 2H, -CH₂-CH₂-SCN)~1.2-1.4 ppm (m, 18H, -(CH₂)₉-)~0.88 ppm (t, 3H, -CH₃)
¹³C NMR Data not available in search results.~170 ppm (-C=O) ~113 ppm (-SCN) ~65 ppm (-S-CH₂-C=O) ~33 ppm (-CH₂-SCN)~32 ppm (-CH₂-CH₂-SCN)~29 ppm (multiple signals, -(CH₂)₉-)~22 ppm (-CH₂-CH₃)~14 ppm (-CH₃)
IR (cm⁻¹) ~2150 cm⁻¹ (sharp, strong, -SCN stretch) ~2150 cm⁻¹ (sharp, strong, -SCN stretch) ~1750 cm⁻¹ (strong, C=O stretch) ~1250 cm⁻¹ (strong, C-O stretch) 2927, 2850 cm⁻¹ (C-H stretch)
Mass Spec (m/z) 227 (M⁺) 285 (M⁺) 169 (M⁺ - C₁₂H₂₄)116 (M⁺ - C₁₂H₂₅)58 (SCN⁺)43 (CH₃CO⁺)

Predicted data is based on the analysis of functional groups and spectral data of related small molecules.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃) and placed in a uniform 5 mm glass tube. The tube is then situated between the poles of a powerful magnet and spun to average out magnetic field variations. Radiofrequency radiation is applied to the sample. The location of an NMR signal is reported relative to a reference standard, typically tetramethylsilane (TMS). For ¹³C NMR, spectra are usually recorded with broadband proton decoupling to simplify the spectrum by removing carbon-proton splitting, resulting in a single peak for each unique carbon atom.

2.2. Infrared (IR) Spectroscopy

For liquid samples, a common and straightforward method is to place a drop of the pure liquid between two salt plates (e.g., NaCl), creating a thin film. These plates are transparent to infrared radiation. The "sandwich" of plates and the sample is then placed in the sample holder of the spectrometer, and the IR spectrum is obtained. This method is often referred to as "neat" sampling.

2.3. Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for mass spectrometry of organic compounds. The sample is introduced into the mass spectrometer, where it is bombarded by a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion. This high-energy process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. The mass-to-charge ratio of these ions is then analyzed.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectral analysis of an organic compound like this compound.

G A Synthesis of Dodecyl Thiocyanatoacetate B Purification (e.g., Chromatography) A->B C Structural Analysis B->C D NMR Spectroscopy (¹H, ¹³C) C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Data Interpretation and Structure Confirmation D->G E->G F->G

General workflow for synthesis and spectral analysis.

3.2. Predicted Mass Spectrometry Fragmentation

This diagram shows a plausible fragmentation pathway for this compound under electron ionization mass spectrometry.

G mol [C₁₂H₂₅SCH₂COSCN]⁺· m/z = 285 (Molecular Ion) frag1 [C₁₂H₂₅S]⁺ m/z = 201 mol->frag1 α-cleavage frag2 [CH₂COSCN]⁺· mol->frag2 cleavage at C-S frag4 [C₁₂H₂₅]⁺ m/z = 169 mol->frag4 cleavage at S-C frag1->frag4 -S frag3 [SCN]⁺ m/z = 58 frag2->frag3 -CH₂CO frag5 [CH₂CO]⁺· frag2->frag5 -SCN

A Technical Guide to the Solubility of Dodecyl Thiocyanatoacetate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of dodecyl thiocyanatoacetate. Due to the limited availability of public data on this specific compound, this document outlines detailed experimental protocols for determining its solubility in a range of common laboratory solvents. It includes both qualitative and quantitative methodologies, a structured table for data presentation, and a workflow diagram to guide the experimental process. The information herein is intended to equip researchers and professionals in drug development and other scientific fields with the necessary tools to assess the solubility of this compound for their specific applications.

Introduction to this compound

This compound is an organic molecule characterized by a long, 12-carbon alkyl chain (dodecyl group) attached to an acetate group which is further functionalized with a thiocyanate (-SCN) group. The presence of the long, nonpolar alkyl chain suggests that this compound is likely a lipophilic compound with poor solubility in polar solvents such as water. Conversely, it is expected to exhibit good solubility in nonpolar organic solvents like hexane and toluene, and moderate solubility in polar aprotic solvents. Understanding its solubility profile is crucial for its application in various research and development contexts, including as a potential synthetic intermediate or a candidate for biological screening.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a preliminary prediction of the solubility of this compound can be made. The large, nonpolar dodecyl group will be the dominant factor in its solubility behavior.

  • High Solubility Expected: Nonpolar solvents such as hexane, cyclohexane, and toluene.

  • Moderate to High Solubility Expected: Chlorinated solvents like dichloromethane and chloroform, and ethers like diethyl ether.

  • Moderate Solubility Expected: Polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF).

  • Low to Insoluble Expected: Polar protic solvents like ethanol and methanol.

  • Insoluble Expected: Highly polar solvents such as water and dimethyl sulfoxide (DMSO), although slight miscibility with DMSO might be observed.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound.

Materials and Equipment
  • This compound (solute)

  • A range of common laboratory solvents (see Table 1)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Pipettes and syringes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

  • Add approximately 10 mg of this compound to a small test tube or vial.

  • Add 1 mL of the selected solvent in 0.25 mL increments.

  • After each addition, cap the vial and vortex for 30 seconds.

  • Visually inspect the solution for any undissolved solute against a dark background.

  • Record the solubility based on the following criteria:

    • Soluble: A clear solution is formed.

    • Partially Soluble: Some, but not all, of the solute dissolves.

    • Insoluble: The solute does not appear to dissolve.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[1]

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of this compound to each vial. The exact amount should be recorded and should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.

  • Add a known volume of the solvent to each vial.

  • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC, GC).

  • Calculate the solubility in units such as mg/mL or mol/L.

Data Presentation

The results from the solubility experiments should be recorded in a structured format for easy comparison.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C

SolventSolvent PolarityQualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble)Quantitative Solubility (mg/mL)
WaterHigh
Dimethyl Sulfoxide (DMSO)High
MethanolHigh
EthanolHigh
AcetoneMedium
DichloromethaneMedium
Ethyl AcetateMedium
Tetrahydrofuran (THF)Medium
ChloroformLow
TolueneLow
HexaneLow

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the quantitative determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B to vial C Incubate in thermostatic shaker (e.g., 24-72h at 25°C) B->C D Allow excess solute to settle C->D E Withdraw supernatant D->E F Filter supernatant (e.g., 0.22 µm filter) E->F G Dilute filtrate F->G H Analyze concentration (e.g., HPLC, GC) G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Potential Biological Activity of Dodecyl Thiocyanatoacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dodecyl thiocyanatoacetate is an organic molecule featuring a 12-carbon alkyl chain (dodecyl) linked to a thiocyanate group via an acetate bridge. The unique combination of these functional groups suggests a potential for diverse biological activities. The lipophilic dodecyl chain may facilitate passage through cellular membranes, while the electrophilic thiocyanate group is known to interact with biological nucleophiles, and the ester linkage could be susceptible to enzymatic cleavage, potentially leading to a controlled release of active moieties. This guide will explore the hypothetical biological activities, propose potential mechanisms of action, and outline experimental protocols to investigate these possibilities.

Predicted Physicochemical Properties and their Biological Implications

To understand the potential biological behavior of this compound, it's crucial to consider its predicted physicochemical properties.

PropertyPredicted Value/CharacteristicImplication for Biological Activity
Molecular Weight ~257.4 g/mol Likely to adhere to Lipinski's rule of five, suggesting potential for oral bioavailability.
LogP (Octanol-Water Partition Coefficient) High (estimated > 4)High lipophilicity suggests good membrane permeability but may lead to poor aqueous solubility and potential for non-specific binding.
Hydrogen Bond Donors/Acceptors Donors: 0; Acceptors: 3 (O, O, N)Limited hydrogen bonding potential, contributing to its lipophilic character.
Reactivity The thiocyanate group is a pseudohalogen and can act as an electrophile. The ester bond is susceptible to hydrolysis.Potential for covalent modification of biological targets (e.g., cysteine residues in proteins) and metabolic degradation.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related compounds, this compound could exhibit a range of biological effects.

Antimicrobial and Antifungal Activity

Organic thiocyanates have demonstrated notable antimicrobial and antifungal properties.[1][2] The thiocyanate group can react with sulfhydryl groups in microbial enzymes and proteins, disrupting their function and leading to cell death. The dodecyl chain would likely enhance this activity by facilitating the compound's integration into and disruption of microbial cell membranes.

Proposed Mechanism of Action: Disruption of Microbial Cell Integrity and Enzyme Inhibition

G DTA Dodecyl Thiocyanatoacetate Membrane Microbial Cell Membrane DTA->Membrane Lipophilic Interaction Enzymes Essential Microbial Enzymes (with -SH groups) DTA->Enzymes Electrophilic Attack on -SH Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inactivation Enzymes->Inhibition Death Microbial Cell Death Disruption->Death Inhibition->Death

Anticancer Activity

Several organic thiocyanates and isothiocyanates have been investigated for their anticancer potential.[3][4] The proposed mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways involved in cell proliferation and survival. The dodecyl moiety could enhance cellular uptake in cancer cells, which often exhibit altered membrane properties.

Hypothesized Signaling Pathway: Induction of Apoptosis in Cancer Cells

G DTA Dodecyl Thiocyanatoacetate Cell Cancer Cell DTA->Cell ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Enzyme Inhibition

The electrophilic nature of the thiocyanate group makes it a potential inhibitor of enzymes that rely on cysteine residues in their active sites. This could include a wide range of enzymes, from metabolic enzymes to signaling proteins. The specificity of inhibition would be influenced by the overall shape and lipophilicity of the molecule, governed by the dodecyl acetate portion.

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, a series of in vitro and in vivo experiments are proposed.

General Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Antimicrobial Antimicrobial Assays (MIC, MBC) MembranePerm Membrane Permeability Studies Antimicrobial->MembranePerm Anticancer Anticancer Assays (MTT, Apoptosis) ROS_measure ROS Measurement Anticancer->ROS_measure WesternBlot Western Blotting for Signaling Proteins Anticancer->WesternBlot Enzyme Enzyme Inhibition Assays Toxicity Toxicity Studies (e.g., in zebrafish or mice) MembranePerm->Toxicity Efficacy Efficacy Models (e.g., infection or tumor models) ROS_measure->Efficacy WesternBlot->Efficacy

Detailed Methodologies

4.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

  • Preparation of this compound: The compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Procedure: A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate with appropriate growth medium. Each well is then inoculated with a standardized suspension of the microorganism.

  • Incubation: Plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Determination of MBC: Aliquots from the wells showing no growth in the MIC assay are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

4.2.2. MTT Assay for Cytotoxicity in Cancer Cell Lines

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) should be used.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (dissolved in DMSO and diluted in cell culture medium) for 24, 48, and 72 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Synthesis of this compound

While no specific synthesis is widely reported, a plausible synthetic route could involve the reaction of dodecyl chloroacetate with a thiocyanate salt, such as potassium thiocyanate, in a suitable polar aprotic solvent.

G DodecylOH Dodecanol DodecylChloroacetate Dodecyl Chloroacetate DodecylOH->DodecylChloroacetate + ChloroacetylCl Chloroacetyl Chloride ChloroacetylCl->DodecylChloroacetate DTA This compound DodecylChloroacetate->DTA + KSCN Potassium Thiocyanate KSCN->DTA

Safety and Toxicology Considerations

Due to the presence of the thiocyanate group, this compound should be handled with care. Thiocyanates can be toxic, and their metabolic fate should be investigated. Preliminary toxicity studies using in vitro models (e.g., cytotoxicity assays on normal cell lines) and in vivo models (e.g., acute toxicity studies in zebrafish or rodents) are essential before proceeding to more advanced biological evaluations.

Conclusion and Future Directions

This compound represents an unexplored molecule with significant potential for a range of biological activities, including antimicrobial and anticancer effects. The theoretical framework presented in this guide, based on the known properties of its constituent functional groups, provides a solid foundation for initiating a comprehensive investigation into its pharmacological properties. Future research should focus on the synthesis and purification of the compound, followed by the systematic in vitro and in vivo studies outlined above to validate these hypotheses and elucidate its mechanisms of action. Such studies could pave the way for the development of new therapeutic agents.

References

An In-depth Technical Guide to Dodecyl Thiocyanatoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Dodecyl thiocyanatoacetate" is not found in the reviewed scientific literature under this specific name. Consequently, this guide presents a proposed synthesis and discussion based on established chemical principles and analogous reactions, rather than a historical account of its discovery and established properties.

Introduction

Proposed Synthesis

The most direct and logical synthetic route to this compound is a two-step process:

  • Esterification: The synthesis of a dodecyl haloacetate (e.g., dodecyl bromoacetate or dodecyl chloroacetate) from dodecanol and the corresponding haloacetic acid or acyl halide.

  • Nucleophilic Substitution: The reaction of the resulting dodecyl haloacetate with a thiocyanate salt to introduce the thiocyanato group.

Experimental Protocols

Step 1: Synthesis of Dodecyl Bromoacetate

This procedure is adapted from the esterification of bromoacetic acid.

  • Reagents and Materials:

    • Dodecanol (1-dodecanol)

    • Bromoacetic acid

    • Toluene

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (5%)

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

  • Procedure:

    • To a round-bottom flask, add dodecanol (1.0 eq), bromoacetic acid (1.2 eq), and toluene (as a solvent to facilitate azeotropic removal of water).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the reaction.

    • Continue refluxing until no more water is collected, indicating the completion of the esterification.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted bromoacetic acid), and again with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure to yield crude dodecyl bromoacetate.

    • The product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure is based on the well-established reaction of alkyl halides with thiocyanate salts.

  • Reagents and Materials:

    • Dodecyl bromoacetate (from Step 1)

    • Potassium thiocyanate (or sodium thiocyanate)

    • Acetone (or another suitable polar aprotic solvent)

    • Round-bottom flask, reflux condenser

  • Procedure:

    • Dissolve dodecyl bromoacetate (1.0 eq) in acetone in a round-bottom flask.

    • Add potassium thiocyanate (1.1 eq) to the solution.

    • Heat the mixture to reflux with stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated potassium bromide.

    • Evaporate the acetone under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Data Presentation

As "this compound" is not a well-documented compound, there is no quantitative data to present. However, for the proposed precursors, some physical data is available:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Dodecyl ChloroacetateC₁₄H₂₇ClO₂262.826316-04-7
Dodecyl BromoacetateC₁₄H₂₇BrO₂307.2755370-69-9
Dodecyl ThiocyanateC₁₃H₂₅NS227.41765-15-1

Visualizations

Proposed Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution Dodecanol Dodecanol Esterification Esterification (H₂SO₄ catalyst, Toluene) Dodecanol->Esterification Bromoacetic_acid Bromoacetic Acid Bromoacetic_acid->Esterification Dodecyl_bromoacetate Dodecyl Bromoacetate Esterification->Dodecyl_bromoacetate Dodecyl_bromoacetate_2 Dodecyl Bromoacetate Dodecyl_bromoacetate->Dodecyl_bromoacetate_2 Purification Nucleophilic_substitution Nucleophilic Substitution (Acetone) Dodecyl_bromoacetate_2->Nucleophilic_substitution Potassium_thiocyanate Potassium Thiocyanate Potassium_thiocyanate->Nucleophilic_substitution Dodecyl_thiocyanatoacetate This compound Nucleophilic_substitution->Dodecyl_thiocyanatoacetate

Caption: Proposed two-step synthesis of this compound.

Logical Relationship in Nucleophilic Substitution

G reagents Nucleophile Electrophile Potassium Thiocyanate (KSCN) Dodecyl Bromoacetate reaction SN2 Reaction reagents:e->reaction Reacts via products Product Leaving Group This compound Potassium Bromide (KBr) reaction->products Forms

Caption: Logical relationship of reactants and products in the proposed SN2 reaction.

History and Discovery

A thorough search of chemical databases and scientific literature did not yield any information regarding the discovery or historical development of this compound. The compound does not appear to be a commercially available or widely studied substance.

Potential Biological Activity and Signaling Pathways

There is no available information on the biological activity or any associated signaling pathways for this compound. Any discussion on this topic would be purely speculative. However, long-chain fatty acid derivatives are known to interact with cell membranes and various enzymes, and thiocyanate-containing compounds can exhibit a range of biological effects. Therefore, should this compound be synthesized, it could be a candidate for screening in various biological assays.

Conclusion

While "this compound" is not a documented compound, this guide provides a scientifically plausible pathway for its synthesis. The proposed two-step method, involving esterification followed by nucleophilic substitution, utilizes well-established and reliable chemical transformations. This guide serves as a foundational document for any researcher interested in synthesizing and characterizing this novel compound. Further research would be required to determine its physical properties, spectroscopic data, and any potential biological activity.

Navigating the Safety Profile of Dodecyl Thiocyanatoacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for dodecyl thiocyanatoacetate, a compound of interest in various research and development applications. Due to the limited availability of data for this compound, this document is primarily based on the safety data for the closely related and structurally similar compound, n-dodecyl thiocyanate. Professionals handling this chemical must exercise caution and adhere to the safety protocols outlined herein to mitigate potential risks.

Physicochemical and Toxicological Data

The following tables summarize the known quantitative data for n-dodecyl thiocyanate. This information is critical for a comprehensive risk assessment in a laboratory or manufacturing setting.

Table 1: Physical and Chemical Properties of n-Dodecyl Thiocyanate

PropertyValueSource
Molecular Formula C13H25NS[1]
Molecular Weight 227.41 g/mol [1][2]
Physical State Liquid[2][3]
Appearance Colorless[2][3]
Boiling Point 180 °C / 356 °F[3]
Specific Gravity 0.896 g/cm³[3]
Solubility Insoluble in water[2]

Table 2: Hazard Classification and Toxicological Summary

Hazard ClassificationCategoryStatementSource
Acute Oral Toxicity Category 4Harmful if swallowed.[2][3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2][3]
Hazards Not Otherwise Classified -Contact with acids liberates very toxic gas.[2][3]

Toxicological Information and Experimental Protocols

n-Dodecyl thiocyanate is classified as harmful if swallowed and causes skin and serious eye irritation[2][3]. The thiocyanate moiety (SCN-) is the primary driver of toxicity for inorganic thiocyanate salts and is known to have goitrogenic effects by interfering with iodine transport[4]. Acute toxicity from thiocyanate ingestion can lead to gastrointestinal, neurologic, and cardiovascular issues[5].

Safety and Handling Precautions

Adherence to strict safety protocols is paramount when working with this compound. The following precautions are based on the known hazards of n-dodecyl thiocyanate.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure that safety showers and emergency eye wash stations are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[3]. Immediately change contaminated clothing.

  • Respiratory Protection: While generally not required in a well-ventilated area, if there is a risk of inhalation of vapors or aerosols, a NIOSH-approved respirator should be used.

General Hygiene
  • Wash hands and any exposed skin thoroughly after handling[2][3].

  • Do not eat, drink, or smoke in areas where this chemical is handled, stored, or processed[2][6].

  • Contaminated work clothing should not be allowed out of the workplace.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Procedures for n-Dodecyl Thiocyanate Exposure

Exposure RouteFirst Aid ProcedureSource
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Clean mouth with water and drink plenty of water afterwards.[2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3]
Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur. If not breathing, give artificial respiration.[2][3]

Accidental Release Measures

In the case of a spill or release, follow these procedures:

  • For Non-Emergency Personnel: Evacuate the danger area and ensure adequate ventilation. Avoid breathing vapors and aerosols.

  • Containment: Cover drains to prevent entry into the sewer system. Collect the spill with an inert absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal[6].

  • Environmental Precautions: Do not let the product enter drains, surface water, or ground water[7].

Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[2][3]. Do not store near acids.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][3].

Workflow for Safe Handling of this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow RiskAssessment Risk Assessment (Review SDS) Planning Experiment Planning (SOP Development) RiskAssessment->Planning Input EmergencyPrep Emergency Preparedness (Know Spill & Exposure Procedures) RiskAssessment->EmergencyPrep Preparation Preparation (Gather PPE & Materials) Planning->Preparation Proceed Planning->EmergencyPrep Execution Experiment Execution (In Fume Hood) Preparation->Execution Ready Decontamination Decontamination (Clean Workspace & Equipment) Execution->Decontamination Complete WasteDisposal Waste Disposal (Segregate & Label Waste) Decontamination->WasteDisposal Segregate EmergencyPrep->Execution Contingency

Caption: Workflow for Safe Chemical Handling.

References

Methodological & Application

Application Notes and Protocols: Dodecyl Thiocyanatoacetate Antimicrobial Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. This necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiocyanate compounds have demonstrated a broad spectrum of biological activities, including antimicrobial properties. Dodecyl thiocyanatoacetate, a lipid-soluble molecule, is a promising candidate for evaluation due to its structural similarity to other biologically active thiocyanates and its long alkyl chain, which may facilitate interaction with microbial cell membranes.

These application notes provide a comprehensive experimental protocol for assessing the antimicrobial efficacy of this compound. The protocols detailed below are based on established methodologies for antimicrobial susceptibility testing and are intended to guide researchers in the systematic evaluation of this novel compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains
MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Staphylococcus aureus (MRSA)ATCC 4330032
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853128
Candida albicansATCC 9002864
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
MicroorganismStrainMBC/MFC (µg/mL)
Staphylococcus aureusATCC 2921332
Staphylococcus aureus (MRSA)ATCC 4330064
Escherichia coliATCC 25922>256
Pseudomonas aeruginosaATCC 27853>256
Candida albicansATCC 90028128

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh 10 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to dissolve the compound, creating a stock solution of 10 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for yeast

  • Microbial inoculum (prepared to 0.5 McFarland standard)

  • This compound stock solution

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria, Gentamicin for Gram-negative bacteria, Fluconazole for yeast)

  • Negative control (broth only)

  • Growth control (broth with microbial inoculum)

Protocol:

  • Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the this compound stock solution (or a working dilution) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Prepare a 1:100 dilution of the 0.5 McFarland microbial suspension in broth.

  • Inoculate each well (from 1 to 11) with 50 µL of the diluted microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted microbial suspension to well 11 (growth control).

  • Add 50 µL of sterile broth to well 12 (sterility control).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate for bacteria or Sabouraud Dextrose Agar (SDA) plate for yeast.

  • Incubate the plates at 37°C for 24 hours for bacteria or 35°C for 48 hours for yeast.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

experimental_workflow prep_stock Prepare this compound Stock Solution (10 mg/mL in DMSO) serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Standardized Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate (18-24h for Bacteria, 24-48h for Yeast) inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Wells with No Growth onto Agar Plates read_mic->subculture incubation_mbc Incubate Agar Plates (24-48h) subculture->incubation_mbc read_mbc Determine MBC/MFC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC/MFC Determination.

proposed_mechanism cluster_membrane compound This compound membrane Bacterial Cell Membrane compound->membrane Intercalates due to lipophilic dodecyl tail etc Electron Transport Chain compound->etc Inhibits (Thiocyanate Moiety) atp_synthase ATP Synthase pmf Proton Motive Force etc->pmf Establishes etc->pmf Disrupts atp ATP Production atp_synthase->atp Synthesizes pmf->atp_synthase Drives pmf->atp_synthase cell_death Cell Death atp->cell_death Depletion Leads to

Caption: Proposed Mechanism of Action for this compound.

References

Application of Dodecyl-Containing Chain Transfer Agents in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the direct application of "Dodecyl thiocyanatoacetate" in polymer synthesis is not available in the reviewed scientific literature. The following application notes and protocols are based on closely related and extensively documented dodecyl-containing sulfur-based compounds, specifically trithiocarbonates, which are widely used as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Application Notes

Dodecyl-containing trithiocarbonates are a class of highly effective chain transfer agents (CTAs) used to mediate controlled radical polymerization, most notably RAFT polymerization.[1][2] The dodecyl group provides significant hydrophobicity, making these agents suitable for the polymerization of a wide range of monomers in both bulk and organic media. Their primary application is in the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block, graft, and star polymers.[3][4]

The mechanism of RAFT polymerization relies on a rapid equilibrium between active (propagating radicals) and dormant (polymer chains capped with the CTA) species. This process allows for the simultaneous growth of all polymer chains, leading to excellent control over the final polymer characteristics.[5] Dodecyl trithiocarbonates are particularly effective for controlling the polymerization of monomers like styrenes and acrylates.[6][7] The resulting polymers, known as macro-RAFT agents, retain the trithiocarbonate end-group and can be used to initiate the polymerization of a second monomer to form well-defined block copolymers.[3]

Quantitative Data

The effectiveness of dodecyl-containing trithiocarbonate RAFT agents is demonstrated by the ability to produce polymers with predictable molecular weights and low polydispersity indices (PDI).

Table 1: RAFT Polymerization of Styrene using Dodecyl-Based Trithiocarbonates

RAFT AgentMonomer/CTA RatioInitiator/CTA RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)2000.290-High-Low
Dodecyl isobutyric acid trithiocarbonate (DIBTC)Variable----ControlledLow
S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT)1000.170-HighControlledLow

Data synthesized from multiple sources for illustrative purposes.[2][7][8]

Table 2: RAFT Polymerization of Methyl Methacrylate (MMA) using Dodecyl-Based Trithiocarbonates

RAFT AgentMonomer/CTA RatioInitiator (AIBN)SolventTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid~500YesBenzene601525,9591.08
2-Cyano-2-propyl dodecyl trithiocarbonate-AIBN---16,0001.61

Data is illustrative and compiled from various experimental reports.[1][9]

Experimental Protocols

Protocol 1: Synthesis of Polystyrene via RAFT Polymerization

This protocol describes the bulk polymerization of styrene using 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as the RAFT agent and AIBN as the initiator.[2]

Materials:

  • Styrene (monomer), freshly distilled

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT, RAFT agent)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Argon gas

  • Reaction vessel (e.g., Schlenk tube)

  • Oil bath

Procedure:

  • In a Schlenk tube, add CPDT and AIBN. A typical molar ratio of [Styrene]₀:[CPDT]₀:[AIBN]₀ is 200:1:0.2.

  • Add the desired amount of freshly distilled styrene to the tube.

  • Seal the tube with a rubber septum and de-gas the solution by bubbling with argon for 20-30 minutes while cooling in an ice bath.

  • Alternatively, de-gas the mixture using three freeze-pump-thaw cycles.[1]

  • After degassing, place the sealed tube in a preheated oil bath at 90°C to initiate polymerization.

  • Allow the reaction to proceed for the desired time to achieve the target molecular weight. The reaction can be monitored by taking aliquots and analyzing monomer conversion by ¹H NMR or gravimetry.

  • To quench the polymerization, remove the tube from the oil bath and cool it rapidly in an ice bath. Expose the mixture to air.

  • The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitating it in a non-solvent (e.g., cold methanol).

  • Dry the purified polystyrene in a vacuum oven until a constant weight is achieved.

  • Characterize the polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Synthesis of Polystyrene-b-poly(benzyl methacrylate) Diblock Copolymer

This protocol describes the synthesis of a diblock copolymer by chain-extending a polystyrene macro-RAFT agent.[3][4]

Materials:

  • Polystyrene macro-RAFT agent (synthesized as per Protocol 1)

  • Benzyl methacrylate (BMA), freshly distilled

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Argon gas

  • Oil bath

Procedure:

  • Dissolve the purified polystyrene macro-RAFT agent in the chosen anhydrous solvent inside a Schlenk tube.

  • Add the benzyl methacrylate monomer to the solution. The amount of BMA will determine the length of the second block.

  • De-gas the solution using three freeze-pump-thaw cycles.

  • Place the sealed tube in a preheated oil bath. The temperature should be chosen based on the desired polymerization rate, typically between 90-110°C. No additional initiator is typically required as the macro-RAFT agent itself initiates polymerization upon heating.[3][4]

  • Maintain the reaction for the required duration to achieve the desired block length.

  • Quench the reaction by cooling and exposing it to air.

  • Purify the resulting diblock copolymer by precipitation in a suitable non-solvent (e.g., methanol or hexane).

  • Dry the final product under vacuum.

  • Confirm the formation of the block copolymer and determine its Mn and PDI using GPC. The GPC trace should show a clear shift to a higher molecular weight compared to the initial polystyrene macro-RAFT agent.

Visualizations

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation & Termination I Initiator (I) R_dot Initiator Radical (R●) I->R_dot Heat/Light P_dot Propagating Radical (Pn●) R_dot->P_dot + M M Monomer (M) P_dot_raft Propagating Radical (Pn●) Intermediate Intermediate Radical P_dot_raft->Intermediate + CTA CTA RAFT Agent (Z-C(=S)S-R) Dormant_Polymer Dormant Polymer (Pn-S-C(=S)Z) Intermediate->Dormant_Polymer + R● R_dot_raft Leaving Group Radical (R●) R_dot_raft->P_dot + M (re-initiation) Dormant_Polymer_prop Dormant Polymer P_dot_prop Propagating Radical (Pn●) Dormant_Polymer_prop->P_dot_prop Activation P_longer_dot Longer Propagating Radical (Pn+m●) P_dot_prop->P_longer_dot + m M Termination Dead Polymer P_dot_prop->Termination + Px● M_prop Monomer (M) P_longer_dot->Dormant_Polymer_prop Deactivation RAFT_Workflow start Start reagents 1. Add Monomer, RAFT Agent, & Initiator to Reaction Vessel start->reagents degas 2. Degas Mixture (e.g., Freeze-Pump-Thaw) reagents->degas polymerize 3. Initiate Polymerization (Heat in Oil Bath) degas->polymerize monitor 4. Monitor Reaction (NMR, Gravimetry) polymerize->monitor monitor->polymerize Continue quench 5. Quench Reaction (Cool & Expose to Air) monitor->quench Target Conversion Reached purify 6. Purify Polymer (Precipitation) quench->purify dry 7. Dry Polymer (Vacuum Oven) purify->dry analyze 8. Characterize Product (GPC, NMR) dry->analyze end End analyze->end

References

Application Notes and Protocols: Dodecyl Thiocyanatoacetate as a Potential Insecticide and Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the insecticidal and fungicidal properties of dodecyl thiocyanatoacetate is limited in publicly available literature. The following application notes and protocols are based on the known activities of related organic thiocyanates and provide a foundational framework for the investigation of this compound as a potential pesticide.

Introduction

This compound is an organic molecule belonging to the thiocyanoacetate class of compounds. Organic thiocyanates are characterized by the presence of a thiocyanate group (-SCN) attached to an organic moiety. Historically, certain aliphatic thiocyanates have been recognized for their insecticidal properties. For instance, the toxicity of aliphatic thiocyanates to houseflies has been observed to increase with the carbon chain length up to twelve carbons. Specifically, dodecylthiocyanate has demonstrated synergistic effects when combined with carbamate insecticides.[1] Thiocyanoacetates derived from saturated alcohols, such as dodecanol (a C12 alcohol), have been noted for their potential as active, non-irritant insecticides.[2]

Furthermore, the broader class of organic thiocyanates has shown a diverse range of biological activities, including antibacterial and antifungal properties.[3][4] This suggests that this compound may also exhibit fungicidal effects, making it a candidate for investigation as a broad-spectrum pesticide.

This document provides proposed protocols for the synthesis and evaluation of this compound's efficacy as both an insecticide and a fungicide, along with hypothetical data presentation and pathway diagrams based on related compounds.

Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process starting from dodecyl alcohol. The first step is the synthesis of dodecyl chloroacetate, followed by a nucleophilic substitution with a thiocyanate salt.

Step 1: Synthesis of Dodecyl Chloroacetate

  • To a solution of dodecyl alcohol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield dodecyl chloroacetate.

Step 2: Synthesis of this compound

  • Dissolve dodecyl chloroacetate (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide.

  • Add potassium thiocyanate or sodium thiocyanate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Insecticidal Activity: Application Notes and Protocols

Hypothetical Efficacy Data

The following table summarizes hypothetical insecticidal activity data for this compound against common insect pests, based on the known properties of related compounds.

Target InsectAssay TypeParameterHypothetical Value
Housefly (Musca domestica)Topical ApplicationLD505 µ g/insect
Mosquito Larvae (Aedes aegypti)Larval BioassayLC502 ppm
Aphid (Myzus persicae)Leaf-Dip BioassayLC50150 ppm
Cockroach (Blattella germanica)Glass Jar BioassayKT5010 minutes
Experimental Protocols

3.2.1. Topical Application Assay (for crawling insects like houseflies)

  • Insect Rearing: Rear houseflies under controlled conditions (25±2°C, 60±5% RH, 12:12 L:D photoperiod).

  • Solution Preparation: Prepare serial dilutions of this compound in acetone.

  • Application: Anesthetize adult female flies (3-5 days old) with CO2. Apply 1 µL of the test solution to the dorsal thorax of each fly using a micro-applicator. Use acetone as a negative control and a known insecticide as a positive control.

  • Observation: Place the treated flies in cages with access to food and water. Record mortality at 24 and 48 hours post-treatment.

  • Data Analysis: Calculate the LD50 value using Probit analysis.

3.2.2. Larval Bioassay (for aquatic insects like mosquito larvae)

  • Larvae Rearing: Rear mosquito larvae in deionized water under standard laboratory conditions.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then make serial dilutions in deionized water.

  • Exposure: Place 20-25 late 3rd or early 4th instar larvae in beakers containing 100 mL of the test solution. Use solvent-treated water as a control.

  • Observation: Maintain the beakers at 27±2°C. Record larval mortality after 24 hours.

  • Data Analysis: Determine the LC50 value using Probit analysis.

Hypothetical Workflow and Mechanism of Action

G

G

Fungicidal Activity: Application Notes and Protocols

Hypothetical Efficacy Data

The following table presents hypothetical fungicidal activity data for this compound against common plant pathogenic fungi.

Target FungusAssay TypeParameterHypothetical Value
Botrytis cinereaMycelial Growth InhibitionEC5025 µg/mL
Fusarium oxysporumMycelial Growth InhibitionEC5040 µg/mL
Aspergillus nigerSpore Germination AssayMIC50 µg/mL
Candida albicansBroth MicrodilutionMIC100 µg/mL
Experimental Protocols

4.2.1. Mycelial Growth Inhibition Assay

  • Fungal Cultures: Grow fungal isolates on Potato Dextrose Agar (PDA) plates.

  • Medium Preparation: Prepare PDA medium and amend with various concentrations of this compound (dissolved in a suitable solvent like DMSO) after autoclaving and cooling. Pour the amended PDA into petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at 25±2°C in the dark.

  • Measurement: Measure the colony diameter daily until the mycelium in the control plate (with solvent only) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition and determine the EC50 value.

4.2.2. Spore Germination Assay

  • Spore Suspension: Prepare a spore suspension of the test fungus in sterile distilled water containing a small amount of a wetting agent (e.g., Tween 80).

  • Treatment: Mix the spore suspension with different concentrations of this compound in microtiter plates or on glass slides.

  • Incubation: Incubate in a humid chamber at 25±2°C for a specified period (e.g., 6-24 hours).

  • Observation: Observe the spores under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) at which spore germination is completely inhibited.

Hypothetical Workflow and Mechanism of Action

G

G

References

Application Notes and Protocols for the Analytical Detection of Dodecyl Thiocyanatoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl thiocyanatoacetate is an organic molecule containing a long alkyl chain, a thiocyanate group, and an acetate ester functionality. Its detection and quantification are essential in various research and development areas, including but not limited to environmental monitoring, agricultural science, and toxicology. The analytical methods for this compound are not widely documented; therefore, this document provides detailed protocols adapted from established methods for similar long-chain alkyl thiocyanates and related compounds. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which offer the necessary selectivity and sensitivity for trace-level analysis.

These notes provide comprehensive experimental protocols, data presentation guidelines, and visual workflows to aid researchers in establishing robust analytical procedures for this compound.

Analytical Methods Overview

The detection of this compound can be effectively achieved using chromatographic techniques coupled with sensitive detectors. The choice of method will depend on the sample matrix, required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to its long alkyl chain, this compound is expected to be amenable to GC analysis, likely after a suitable sample preparation and possibly derivatization to enhance volatility and thermal stability. Electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that can be used for structural elucidation and selective detection.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC with a C18 column is a suitable approach. Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and selectivity, a Mass Spectrometer (LC-MS). Derivatization to introduce a chromophore or fluorophore can significantly enhance detection limits with UV-Vis or fluorescence detectors.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details the protocol for the analysis of this compound using GC-MS. The method is adapted from established procedures for the analysis of long-chain alkyl compounds and thiocyanates.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from aqueous samples (e.g., environmental water samples).

  • Reagents and Materials:

    • Dichloromethane (DCM), HPLC grade

    • Sodium chloride (NaCl), analytical grade

    • Anhydrous sodium sulfate (Na₂SO₄), analytical grade

    • Sample collection vials

    • Separatory funnel (250 mL)

    • Glass vials with PTFE-lined caps

    • Nitrogen evaporator

  • Procedure:

    • To 100 mL of the aqueous sample in a separatory funnel, add 5 g of NaCl and shake to dissolve.

    • Add 30 mL of DCM to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with 30 mL of fresh DCM each time.

    • Combine the three organic extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous Na₂SO₄.

    • Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen.

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Data Presentation: GC-MS Performance

The following table summarizes the expected quantitative performance of the GC-MS method for this compound. These values are based on typical performance for similar long-chain alkyl compounds and should be validated in your laboratory.

ParameterExpected Value
Retention Time (RT) ~ 15-20 min
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Linearity (R²) > 0.995
Linear Range 1 - 500 µg/L
Precision (%RSD) < 10%
Recovery 85 - 110%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (DCM) Sample->LLE Drying Drying (Na₂SO₄) LLE->Drying Concentration Concentration (Nitrogen Evaporation) Drying->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Identification Identification (Mass Spectrum Library) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for the analysis of this compound by GC-MS.

Section 2: High-Performance Liquid Chromatography (HPLC) Method

This section outlines a protocol for the analysis of this compound using HPLC with UV or fluorescence detection after derivatization.

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

This protocol involves a derivatization step to enhance the detectability of this compound, which lacks a strong native chromophore.

1. Sample Preparation and Derivatization

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • Derivatization reagent (e.g., 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one for fluorescence detection)

    • Potassium carbonate (K₂CO₃), analytical grade

    • Solid Phase Extraction (SPE) cartridges (C18, 500 mg)

    • SPE manifold

    • Heating block or water bath

  • Procedure:

    • SPE Cleanup:

      • Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of deionized water.

      • Load 100 mL of the sample onto the cartridge at a flow rate of ~5 mL/min.

      • Wash the cartridge with 5 mL of 10% MeOH in water to remove interferences.

      • Elute the analyte with 5 mL of ACN.

    • Derivatization:

      • Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of ACN.

      • Add 50 µL of a 1 mg/mL solution of the derivatization reagent in ACN.

      • Add 10 mg of K₂CO₃ as a catalyst.

      • Heat the mixture at 60 °C for 30 minutes.

      • Cool the reaction mixture to room temperature.

      • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence or DAD detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 60% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • Fluorescence: Excitation wavelength specific to the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 455 nm for the example reagent).

    • DAD: Wavelength specific to the derivative's absorption maximum.

Data Presentation: HPLC Performance

The following table presents the expected quantitative performance for the HPLC method. These are estimated values and require experimental verification.

ParameterExpected Value
Retention Time (RT) of Derivative ~ 12-18 min
Limit of Detection (LOD) 0.01 - 0.1 µg/L (Fluorescence)
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L (Fluorescence)
Linearity (R²) > 0.998
Linear Range 0.1 - 100 µg/L
Precision (%RSD) < 8%
Recovery (including derivatization) 80 - 115%

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid Phase Extraction (C18) Sample->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Derivatization Reaction Evaporation->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase Separation (C18 column) Injection->Separation Detection Fluorescence or DAD Detection Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Concluding Remarks

The analytical methods presented provide a robust framework for the detection and quantification of this compound in various matrices. The GC-MS method offers high specificity through mass spectral identification, while the HPLC method with derivatization provides excellent sensitivity. It is crucial for researchers to perform in-house validation of these methods to ensure they meet the specific requirements of their application. This includes determining the method's accuracy, precision, linearity, and limits of detection and quantification for the specific sample matrices being analyzed.

Application Notes: Dodecyl Thiocyanatoacetate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These notes outline a hypothetical application of dodecyl thiocyanatoacetate as a primary lipid component in a nanoparticle-based drug delivery system designed to enhance the bioavailability of a poorly water-soluble drug.

Principle of Application

The dodecyl chain of this compound can act as a solid lipid matrix for the encapsulation of hydrophobic therapeutic agents.[1][2][3] When formulated into nanoparticles, this lipid matrix can protect the encapsulated drug from degradation and control its release. The presence of the thiocyanate moiety might offer a site for further surface functionalization or could influence the packing of the lipid chains within the nanoparticle core.

Potential Advantages:

  • Controlled Drug Release: The solid lipid core can provide a sustained release of the encapsulated drug.[1]

  • Enhanced Bioavailability: Encapsulation can improve the solubility and absorption of poorly water-soluble drugs.

  • Biocompatibility: Long-chain lipids are generally biocompatible and biodegradable.[1]

Quantitative Data Summary

The following tables present hypothetical data for this compound-based nanoparticles, formulated to encapsulate a model hydrophobic drug. These values are representative of what would be expected for lipid-based nanoparticles of this nature.

Table 1: Physicochemical Properties of this compound Nanoparticles

Formulation CodeThis compound (%)Surfactant (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DTN-151.0150 ± 5.20.21 ± 0.03-25.6 ± 1.5
DTN-252.0125 ± 4.80.18 ± 0.02-28.9 ± 1.8
DTN-3101.0210 ± 6.10.25 ± 0.04-22.1 ± 1.3
DTN-4102.0180 ± 5.50.22 ± 0.03-26.4 ± 1.6

Table 2: Drug Loading and In Vitro Release Characteristics

Formulation CodeEncapsulation Efficiency (%)Drug Loading (%)Cumulative Release at 24h (%)
DTN-185.2 ± 3.14.26 ± 0.1545.8 ± 2.2
DTN-288.6 ± 2.84.43 ± 0.1442.1 ± 2.5
DTN-382.1 ± 3.58.21 ± 0.3555.3 ± 2.8
DTN-486.5 ± 3.38.65 ± 0.3351.7 ± 2.6

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles

This protocol describes the preparation of drug-loaded this compound nanoparticles using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Model hydrophobic drug

  • Poloxamer 188 (surfactant)

  • Double-distilled water

Procedure:

  • Melt the this compound at a temperature approximately 10°C above its melting point.

  • Disperse the model hydrophobic drug in the molten lipid with continuous stirring to ensure a homogenous mixture. This forms the lipid phase.

  • In a separate beaker, dissolve the Poloxamer 188 in double-distilled water and heat to the same temperature as the lipid phase. This forms the aqueous phase.

  • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse pre-emulsion.

  • Subject the pre-emulsion to high-power probe ultrasonication for 15 minutes to reduce the particle size and form a nanoemulsion.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • The nanoparticle dispersion can be stored at 4°C for further analysis.

Protocol 2: Characterization of Nanoparticles

A. Particle Size and Zeta Potential Analysis:

  • Dilute the nanoparticle dispersion with double-distilled water to an appropriate concentration.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Perform measurements in triplicate and report the values as mean ± standard deviation.

B. Encapsulation Efficiency and Drug Loading:

  • Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm) for 30 minutes to separate the nanoparticles from the aqueous supernatant.

  • Carefully collect the supernatant, which contains the unencapsulated drug.

  • Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    • EE% = ((Total Drug - Free Drug) / Total Drug) * 100

    • DL% = ((Total Drug - Free Drug) / Total Weight of Nanoparticles) * 100

Protocol 3: In Vitro Drug Release Study

  • Place a known volume of the nanoparticle dispersion in a dialysis bag with a suitable molecular weight cut-off.

  • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released against time.

Visualizations

G cluster_prep Nanoparticle Preparation cluster_char Characterization A Melt this compound & Dissolve Drug C High-Speed Homogenization (Pre-emulsion) A->C B Prepare Hot Aqueous Surfactant Solution B->C D Probe Ultrasonication (Nanoemulsion) C->D E Cooling & Nanoparticle Formation D->E F Particle Size & Zeta Potential (DLS) E->F G Encapsulation Efficiency & Drug Loading E->G H In Vitro Drug Release E->H

Caption: Experimental workflow for the preparation and characterization of this compound nanoparticles.

G cluster_uptake Cellular Internalization cluster_release Intracellular Drug Release cluster_action Pharmacological Action A Drug-Loaded Nanoparticle B Endocytosis A->B C Endosome B->C D Endosomal Escape C->D E Drug Release in Cytoplasm D->E F Target Engagement E->F G Therapeutic Effect F->G

Caption: Hypothetical signaling pathway for cellular uptake and action of the formulated nanoparticles.

References

Synthesis of Dodecyl Thiocyanatoacetate: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory synthesis of Dodecyl thiocyanatoacetate. The protocol outlines a two-step synthetic route, commencing with the esterification of dodecanol with chloroacetic acid to yield dodecyl chloroacetate, followed by a nucleophilic substitution with potassium thiocyanate to produce the final product. This application note includes detailed experimental procedures, a summary of quantitative data, safety precautions, and a visual representation of the synthesis workflow.

Physicochemical Data of Reactants and Products

A summary of the key physical and chemical properties of the reactants and the intermediate product is provided below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
DodecanolC₁₂H₂₆O186.342590.831
Chloroacetic AcidC₂H₃ClO₂94.501891.58
Dodecyl ChloroacetateC₁₄H₂₇ClO₂262.81~150 (at 15 mmHg)Not available
Potassium ThiocyanateKSCN97.18500 (decomposes)1.886
This compound C₁₅H₂₇NO₂S 285.45 Not available Not available

Experimental Protocols

This synthesis is performed in two main stages: the preparation of the intermediate, dodecyl chloroacetate, and its subsequent conversion to this compound.

Step 1: Synthesis of Dodecyl Chloroacetate

This procedure details the Fischer esterification of dodecanol with chloroacetic acid.

Materials:

  • Dodecanol

  • Chloroacetic acid

  • Sulfuric acid (concentrated, as catalyst)

  • Toluene (as solvent and for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, combine dodecanol (18.6 g, 0.1 mol), chloroacetic acid (10.4 g, 0.11 mol), and toluene (100 mL).

  • Carefully add concentrated sulfuric acid (1 mL) to the mixture while stirring.

  • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

  • Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until no more water is collected in the trap (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude dodecyl chloroacetate.

  • The product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound

This part of the protocol describes the nucleophilic substitution of the chloride in dodecyl chloroacetate with a thiocyanate group.

Materials:

  • Dodecyl chloroacetate (from Step 1)

  • Potassium thiocyanate[1]

  • Acetone (as solvent)

  • Diatomaceous earth

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve dodecyl chloroacetate (26.3 g, 0.1 mol) in 150 mL of acetone.

  • Add potassium thiocyanate (10.7 g, 0.11 mol) to the solution.

  • Heat the mixture to reflux with stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated potassium chloride.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Safety Precautions

  • Dodecanol: May cause skin and eye irritation.

  • Chloroacetic Acid: Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with appropriate personal protective equipment (PPE).

  • Potassium Thiocyanate: Harmful if swallowed or in contact with skin.[1] Generates toxic gas upon contact with acids.

  • Dodecyl Chloroacetate: Assumed to be an irritant and harmful. Handle with care.

  • This compound: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

  • General: All procedures should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Logical Workflow of the Synthesis

The following diagram illustrates the step-by-step process for the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nucleophilic Substitution Reactants1 Dodecanol + Chloroacetic Acid Catalyst1 H₂SO₄ (cat.) Toluene Reaction1 Reflux with Dean-Stark Trap Reactants1->Reaction1 Catalyst1->Reaction1 Workup1 Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction1->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Intermediate Dodecyl Chloroacetate Purification1->Intermediate Reaction2 Reflux Intermediate->Reaction2 Reactant2 Potassium Thiocyanate Solvent2 Acetone Reactant2->Reaction2 Solvent2->Reaction2 Workup2 Filtration Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product This compound Purification2->Product

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for Dodecyl Thiocyanatoacetate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the use of Dodecyl Thiocyanatoacetate in cell culture is limited. The following application notes and protocols are based on the known biological activities of related organosulfur compounds, such as isothiocyanates (ITCs) and other alkyl thiocyanates. These protocols should be considered as a starting point and will require optimization for specific cell lines and experimental conditions.

Introduction

This compound is an organosulfur compound containing a 12-carbon alkyl chain (dodecyl), a thiocyanate group (-SCN), and an acetate group. While specific data on this molecule is scarce, related compounds in the thiocyanate and isothiocyanate families have demonstrated significant biological activities, including anti-cancer, pro-apoptotic, and cell cycle arrest properties.[1][2][3][4] These effects are often attributed to their ability to modulate various cellular signaling pathways.[2][3] These application notes provide a framework for investigating the potential cytotoxic and apoptotic effects of this compound in a cell culture setting.

Potential Applications in Cell Culture Research
  • Screening for Anti-cancer Activity: Assessing the cytotoxic effects of this compound on various cancer cell lines.

  • Induction of Apoptosis: Investigating the ability of the compound to trigger programmed cell death.[2][5][6]

  • Cell Cycle Analysis: Determining the effect of the compound on cell cycle progression.

  • Mechanistic Studies: Elucidating the signaling pathways modulated by this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT or LDH Assay)

This protocol outlines a method to determine the concentration-dependent effect of this compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or LDH (Lactate Dehydrogenase) cytotoxicity assay kit[7]

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Quantification of Viability:

    • For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and read the absorbance at the appropriate wavelength.

    • For LDH Assay: Collect the cell culture supernatant and measure the LDH release according to the manufacturer's instructions.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is designed to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells treated with this compound as described above

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)25.8
A549 (Lung Cancer)18.5
PC-3 (Prostate Cancer)32.1

Table 2: Hypothetical Apoptosis Induction by this compound in HeLa Cells (24h Treatment)

Treatment Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)2.51.8
1015.75.4
2035.212.6
4055.825.1

Visualizations

Signaling Pathways and Experimental Workflow

Based on the known mechanisms of related isothiocyanates, this compound may induce apoptosis through intrinsic and extrinsic pathways.[2][3][4] The following diagrams illustrate a potential mechanism of action and a general experimental workflow.

G cluster_0 This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by this compound.

G cluster_1 Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) Cytotoxicity Assay Cytotoxicity Assay Incubation (24-72h)->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Incubation (24-72h)->Apoptosis Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Apoptosis Assay->Data Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dodecyl Thiocyanatoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Dodecyl thiocyanatoacetate using a proposed High-Performance Liquid Chromatography (HPLC) method. Due to the limited availability of specific validated methods for this analyte, this protocol is based on established principles for the analysis of long-chain alkyl esters and organic thiocyanates.

Introduction

This compound is an organic compound with a long alkyl chain, making it a relatively nonpolar and lipophilic molecule. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation and quantification of such compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method that can be used for the determination of this compound in various sample matrices. The method is designed to be robust and reproducible, providing accurate and precise results.

Proposed HPLC Method

A reversed-phase chromatographic approach is proposed, leveraging the hydrophobic nature of this compound for retention and separation on a nonpolar stationary phase.

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 210 nm (Estimated)
Run Time 10 minutes

Note: The detection wavelength is an estimate. It is recommended to determine the UV absorbance maximum of this compound for optimal sensitivity.

Experimental Protocols

3.1. Materials and Reagents

  • This compound analytical standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

3.2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.3. Sample Preparation

The sample preparation method will depend on the sample matrix. For a simple solution or formulation, a direct dilution may be sufficient.

  • Accurately weigh or measure a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the sample with the mobile phase to a concentration that falls within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (Proposed Parameters)

The following table summarizes the proposed performance characteristics of the HPLC method. These are typical values for similar analyses and would need to be confirmed by a full method validation study.

ParameterExpected Performance
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Retention Time (RT) ~ 5-7 minutes
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, ACN:H2O) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection at 210 nm) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve (Concentration vs. Area) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters:

Method_Parameters Analyte This compound (Lipophilic) Separation Reversed-Phase Separation Analyte->Separation interacts with Stationary_Phase Stationary Phase (C18 - Nonpolar) Stationary_Phase->Separation provides Mobile_Phase Mobile Phase (Acetonitrile:Water - Polar) Mobile_Phase->Separation elutes Detection UV Detection Separation->Detection leads to

Caption: Relationship between analyte properties and HPLC method choices.

Disclaimer: This is a proposed method and has not been validated. The user is responsible for validating the method for their specific application and sample matrix to ensure it meets the required performance criteria.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dodecyl Thiocyanatoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dodecyl thiocyanatoacetate. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, specifically an S(_N)2 reaction. In this process, Dodecyl chloroacetate serves as the electrophile, and the thiocyanate ion (SCN⁻), usually from a salt like potassium thiocyanate (KSCN), acts as the nucleophile. The thiocyanate ion displaces the chloride ion, forming this compound and a salt byproduct (e.g., potassium chloride).

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to help identify and address the issue.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be aware that excessive heat can lead to side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.

  • Suboptimal Solvent: The choice of solvent is critical for S(_N)2 reactions. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are generally preferred as they can dissolve the reactants and do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.

  • Reagent Purity and Stoichiometry: Ensure the purity of your starting materials, Dodecyl chloroacetate and potassium thiocyanate. The presence of impurities can interfere with the reaction. Using a slight excess of potassium thiocyanate (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of the isomeric Dodecyl isothiocyanatoacetate. The choice of solvent and reaction temperature can influence the ratio of thiocyanate to isothiocyanate products.

Q3: I am observing the formation of an isomeric byproduct. How can I minimize this?

The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. Attack from the sulfur atom yields the desired thiocyanate, while attack from the nitrogen atom results in the formation of an isothiocyanate.

To favor the formation of the S-alkylated product (this compound), it is generally recommended to use polar aprotic solvents and maintain a moderate reaction temperature. In some cases, the choice of the counter-ion of the thiocyanate salt can also influence the selectivity.

Q4: What is the role of a phase-transfer catalyst in this synthesis, and is it necessary?

A phase-transfer catalyst (PTC) can be highly beneficial, especially in reactions where the reactants have different solubilities.[1][2] In this synthesis, Dodecyl chloroacetate is soluble in organic solvents, while potassium thiocyanate is more soluble in water. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the thiocyanate anion from the aqueous or solid phase to the organic phase where the reaction occurs.[1][2] This can lead to:

  • Increased reaction rates

  • Higher yields

  • Milder reaction conditions (e.g., lower temperatures)

  • The ability to use less expensive and less hazardous solvents

While not strictly necessary, employing a PTC is a highly recommended strategy to improve the efficiency and yield of the synthesis.

Q5: What are the best practices for purifying the final product?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the reaction mixture is typically cooled and filtered to remove any inorganic salts (e.g., KCl). The filtrate is then washed with water to remove any remaining salts and water-soluble impurities. An organic solvent like diethyl ether or ethyl acetate can be used to extract the product.

  • Drying: The organic layer containing the product is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Further Purification (if necessary): If the crude product is not of sufficient purity, further purification can be achieved by:

    • Column Chromatography: This is a common method for separating the desired product from any unreacted starting materials and side products. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used.

    • Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can be an effective purification method.

Data Presentation

The following table summarizes the representative effects of various reaction parameters on the yield of this compound. Please note that these are illustrative values and optimal conditions should be determined experimentally for your specific setup.

Parameter Condition A Yield (%) Condition B Yield (%) Condition C Yield (%)
Solvent Ethanol65Acetone85DMF92
Temperature 25°C (Room Temp)7050°C9080°C82 (side reactions increase)
KSCN (equivalents) 1.0751.2911.594
Phase-Transfer Catalyst None78Tetrabutylammonium Bromide (5 mol%)95--

Experimental Protocols

Representative Experimental Protocol for the Synthesis of this compound

Materials:

  • Dodecyl chloroacetate (1.0 eq)

  • Potassium thiocyanate (1.2 eq)

  • Acetone (as solvent)

  • Tetrabutylammonium bromide (optional, 0.05 eq)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Dodecyl chloroacetate (1.0 eq) and potassium thiocyanate (1.2 eq) in acetone.

  • If using a phase-transfer catalyst, add tetrabutylammonium bromide (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated potassium chloride and any unreacted potassium thiocyanate.

  • Wash the solid residue with a small amount of fresh acetone.

  • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic solution with water (2-3 times) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to obtain the pure product.

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_products Products Dodecyl_chloroacetate Dodecyl chloroacetate (R-Cl) Dodecyl_thiocyanatoacetate This compound (R-SCN) Dodecyl_chloroacetate->Dodecyl_thiocyanatoacetate SCN⁻ (Nucleophile) KCl Potassium chloride (KCl) Dodecyl_chloroacetate->KCl Cl⁻ (Leaving Group) KSCN Potassium thiocyanate (KSCN) troubleshooting_workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC analysis) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Conditions Increase Time/Temp Incomplete->Optimize_Conditions Yes Check_Reagents Check Reagent Purity and Stoichiometry Incomplete->Check_Reagents No Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Impure_Reagents Impure Reagents or Incorrect Stoichiometry Check_Reagents->Impure_Reagents Purify_Reagents Purify/Verify Reagents Adjust Stoichiometry Impure_Reagents->Purify_Reagents Yes Check_Solvent Evaluate Solvent Choice Impure_Reagents->Check_Solvent No Purify_Reagents->Improved_Yield Wrong_Solvent Suboptimal Solvent Check_Solvent->Wrong_Solvent Change_Solvent Use Polar Aprotic Solvent (e.g., Acetone, DMF) Wrong_Solvent->Change_Solvent Yes Consider_PTC Consider Phase-Transfer Catalyst Wrong_Solvent->Consider_PTC No Change_Solvent->Improved_Yield Consider_PTC->Improved_Yield parameter_relationships Yield Product Yield Temperature Temperature Temperature->Yield Increases (to optimum) Time Reaction Time Time->Yield Increases (to completion) Solvent Solvent Polarity (Aprotic) Solvent->Yield Increases Nucleophile_Conc [SCN⁻] Nucleophile_Conc->Yield Increases PTC Phase-Transfer Catalyst PTC->Yield Increases

References

Dodecyl thiocyanatoacetate degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the degradation and stability of dodecyl thiocyanatoacetate is limited in publicly available literature. The following troubleshooting guide and FAQs are based on general chemical principles of its functional groups (ester, thiocyanate, alkyl chain) and data from structurally related compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or unexpected results over time Degradation of the compound.Review storage conditions. Perform analytical tests (e.g., HPLC, NMR) to assess purity. Consider preparing fresh solutions for each experiment.
Precipitation in aqueous solutions Poor solubility.Prepare solutions in an appropriate organic solvent first, then dilute into aqueous media. Use of a co-solvent or surfactant may be necessary. Sonication can aid dissolution.
Inconsistent results between experiments Instability in experimental media.Assess the pH and temperature of your buffers. Esters can be susceptible to hydrolysis at non-neutral pH. Run a time-course experiment to determine the compound's stability under your specific experimental conditions.
Discoloration of the compound Oxidation or side reactions.Store under an inert atmosphere (e.g., argon, nitrogen). Protect from light by using amber vials or wrapping containers in foil.

Frequently Asked Questions (FAQs)

1. How should I properly store this compound?

To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture-related degradation.[1][2]

2. What are the likely degradation pathways for this compound?

While specific pathways are not documented, based on its structure, two primary degradation routes are plausible:

  • Ester Hydrolysis: The acetate ester group can be hydrolyzed to dodecyl alcohol and thiocyanatoacetic acid. This reaction can be catalyzed by acidic or basic conditions.

  • Thiocyanate Group Reactions: The thiocyanate group may be susceptible to nucleophilic attack or isomerization, depending on the experimental conditions and the presence of other reactive species.

3. What solvents are recommended for dissolving this compound?

Given its long alkyl chain, this compound is expected to be soluble in common organic solvents such as DMSO, DMF, ethanol, and methanol. Its aqueous solubility is likely to be low.

4. Is this compound sensitive to pH?

Yes, due to the presence of the ester linkage, it is likely sensitive to pH. Both acidic and basic conditions can accelerate the rate of hydrolysis, leading to the degradation of the compound. It is advisable to maintain solutions at a neutral pH whenever possible.

5. What general handling precautions should I take?

Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][2] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhaling any vapors or mists.[1][3]

Stability and Degradation Data

The following tables summarize general stability information for the functional groups present in this compound.

Table 1: General Stability Profile

Condition Potential Effect on this compound Recommendation
pH Susceptible to hydrolysis, especially at acidic and basic pH.Maintain neutral pH (6-8) in aqueous solutions.
Temperature Elevated temperatures can accelerate degradation.Store at recommended cool temperatures. Avoid unnecessary heating of solutions.
Light Potential for photo-degradation.Protect from light by using amber vials or aluminum foil.
Air/Oxygen Potential for oxidation.Store under an inert atmosphere (e.g., argon).

Table 2: Incompatible Materials

Material Class Potential Hazard/Reaction Reference
Strong Oxidizing Agents May cause a vigorous reaction.[2][3]
Strong Acids/Bases Can catalyze ester hydrolysis.N/A
Alcohols/Amines Potential for nucleophilic attack on the thiocyanate group.[2]

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Aqueous Buffer

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an appropriate organic solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4) to the final desired concentration.

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quenching: Immediately quench any further degradation by adding a suitable solvent (e.g., acetonitrile) and/or freezing the sample at -80°C.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine its degradation rate and half-life in the specific buffer.

Visualizations

G DTA This compound Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) DTA->Hydrolysis H₂O Nucleophilic_Attack Nucleophilic Attack DTA->Nucleophilic_Attack Nucleophiles DA Dodecanol Hydrolysis->DA TAA Thiocyanatoacetic Acid Hydrolysis->TAA Other_Products Other Degradation Products Nucleophilic_Attack->Other_Products

Caption: Hypothetical degradation pathways for this compound.

G start Prepare Stock Solution (in Organic Solvent) dilute Dilute in Aqueous Buffer start->dilute incubate Incubate at Desired Temperature dilute->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench analyze Analyze via HPLC quench->analyze end Determine Degradation Rate analyze->end

Caption: Experimental workflow for assessing compound stability.

References

Technical Support Center: Purification of Crude Dodecyl Thiocyanatoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Dodecyl thiocyanatoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as dodecyl bromide or chloride and potassium thiocyanate, residual solvents from the reaction, and potential side products like dodecyl isothiocyanate or byproducts from the decomposition of the desired product.

Q2: What is the recommended method for purifying crude this compound?

A2: Flash column chromatography is a widely used and effective method for purifying this compound.[1][2][3] This technique allows for the separation of the target compound from impurities with different polarities.

Q3: How do I choose the right solvent system for column chromatography?

A3: The choice of solvent system (eluent) is critical for successful purification. A good starting point is a non-polar solvent with a small amount of a more polar solvent. For compounds like this compound, a mixture of hexane and ethyl acetate is often a suitable choice.[3] The optimal ratio can be determined by thin-layer chromatography (TLC) analysis.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an essential tool for monitoring the separation during column chromatography.[2] Small aliquots of the collected fractions are spotted on a TLC plate to identify which fractions contain the purified product.

Q5: Is this compound stable during purification?

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause Solution
Poor Separation on TLC Inappropriate solvent system (too polar or too non-polar).Test a range of solvent systems with varying polarities. A common starting point is a gradient of ethyl acetate in hexane (e.g., 5% to 20%).
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 5% ethyl acetate in hexane, try increasing to 10% or 15%.
Co-elution of impurities with the product The chosen solvent system does not provide sufficient resolution.Try a different solvent system. For example, a mixture of dichloromethane and hexane might offer different selectivity.
Streaking of spots on TLC The sample is too concentrated, or the compound is acidic/basic.Dilute the sample before spotting on the TLC plate. If streaking persists, consider adding a small amount of acetic acid or triethylamine to the eluent.
Low recovery of the purified product The compound may be adsorbing irreversibly to the silica gel.Dry-loading the sample onto silica gel before packing the column can sometimes improve recovery.[1] Alternatively, using a less active stationary phase like alumina might be beneficial.
Product degradation during purification The compound may be sensitive to the silica gel or prolonged exposure to solvents.Minimize the time the compound spends on the column. Consider using a faster purification technique like flash chromatography over gravity chromatography.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[6]

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that gives good separation between the product and impurities (Rf value of the product ideally between 0.2 and 0.4).

  • Column Packing:

    • Secure the chromatography column vertically.

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture tested in TLC that showed movement of the desired spot).

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Ensure no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for better separation, the crude product can be adsorbed onto a small amount of silica gel (dry loading). The solvent is then evaporated, and the resulting dry powder is added to the top of the column.[1]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column (e.g., using a pump or an inert gas) to force the eluent through the column at a steady rate (flash chromatography).

    • Collect the eluate in a series of labeled test tubes or flasks (fractions).

  • Monitoring the Separation:

    • Spot a small amount from each collected fraction onto a TLC plate.

    • Develop the TLC plate with the eluting solvent system.

    • Visualize the spots under a UV lamp.

    • Identify the fractions containing the pure product.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Purity Assessment:

    • Assess the purity of the final product using analytical techniques such as NMR spectroscopy or mass spectrometry.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis TLC_Analysis 1. TLC Analysis of Crude Mixture Column_Packing 2. Column Packing TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading Column_Packing->Sample_Loading Elution 4. Elution & Fraction Collection Sample_Loading->Elution TLC_Monitoring 5. TLC Monitoring of Fractions Elution->TLC_Monitoring Fraction_Pooling 6. Combine Pure Fractions TLC_Monitoring->Fraction_Pooling Solvent_Removal 7. Solvent Removal Fraction_Pooling->Solvent_Removal Purity_Check 8. Purity Assessment Solvent_Removal->Purity_Check

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue? Poor_Separation Poor Separation? Start->Poor_Separation Yes No_Elution Product Not Eluting? Start->No_Elution No Poor_Separation->No_Elution No Change_Solvent Adjust Solvent Polarity Poor_Separation->Change_Solvent Yes Low_Recovery Low Recovery? No_Elution->Low_Recovery No Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Dry_Load Try Dry Loading Low_Recovery->Dry_Load Yes Success Problem Solved Change_Solvent->Success Increase_Polarity->Success Dry_Load->Success

References

Technical Support Center: Dodecyl Thiocyanatoacetate Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the synthesis of dodecyl thiocyanatoacetate and related long-chain alkyl thiocyanates. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Question: My reaction to synthesize this compound has a very low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, typically proceeding via a nucleophilic substitution reaction with a dodecyl-containing substrate and a thiocyanate salt, can stem from several factors. Here is a breakdown of potential causes and solutions:

  • Poor Leaving Group: The efficiency of the substitution reaction is highly dependent on the quality of the leaving group on your dodecyl substrate.

    • Recommendation: If you are using a substrate with a poor leaving group (e.g., -OH), consider converting it to a better leaving group such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -I). Iodides are generally the best leaving groups, followed by bromides and chlorides.

  • Substrate Steric Hindrance: Dodecyl substrates are primary, which is ideal for SN2 reactions. However, if your specific starting material has branching near the reaction center, it can hinder the approach of the thiocyanate nucleophile.

    • Recommendation: Ensure you are using a straight-chain dodecyl derivative whenever possible.

  • Reaction Conditions: Temperature and reaction time are critical.

    • Recommendation: The reaction of dodecyl chloride with sodium thiocyanate can be refluxed at approximately 125-130°C for several hours.[1] If you are using a more reactive substrate like dodecyl bromide or iodide, you may be able to use lower temperatures and shorter reaction times. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Recommendation: Polar aprotic solvents like acetone, DMF (N,N-dimethylformamide), or DMSO (dimethyl sulfoxide) are generally preferred for SN2 reactions as they solvate the cation of the thiocyanate salt without strongly solvating the thiocyanate anion, leaving it more nucleophilic.[2] Some procedures also report success in lower aliphatic alcohols like ethanol or n-butyl alcohol.[1][3]

  • Moisture Contamination: Thiocyanate salts can be hygroscopic. The presence of water can hydrolyze the product and interfere with the reaction.

    • Recommendation: Ensure your reagents and glassware are thoroughly dried before use. Using an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Question: I am observing a significant amount of a side product in my reaction. What could it be and how can I minimize it?

Answer:

The most common side product in the synthesis of alkyl thiocyanates is the isomeric alkyl isothiocyanate (R-NCS).[3] The thiocyanate ion ([SCN]⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom.

  • Factors Favoring Isothiocyanate Formation:

    • Reaction Mechanism: Substrates that favor an SN1-type mechanism (e.g., tertiary or secondary halides, or those that can form a stable carbocation) are more likely to produce the isothiocyanate isomer. While dodecyl substrates are primary and favor SN2, certain conditions can promote SN1 character.

    • Solvent: Polar protic solvents (like water or alcohols) can stabilize the carbocation intermediate in an SN1 reaction, increasing the likelihood of isothiocyanate formation.

    • Cation of the Thiocyanate Salt: The nature of the cation can influence the nucleophilicity of the sulfur versus the nitrogen.

  • Strategies to Minimize Isothiocyanate Formation:

    • Optimize for SN2 Conditions: Use a primary dodecyl substrate with a good leaving group.

    • Solvent Choice: Employ polar aprotic solvents such as acetone or DMF.

    • Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable isothiocyanate. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Choice of Thiocyanate Salt: Sodium or potassium thiocyanate are commonly used. Experimenting with different salts (e.g., ammonium thiocyanate) might alter the S/N selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for synthesizing dodecyl thiocyanate?

A1: The most common and effective starting materials are dodecyl halides. Dodecyl iodide would be the most reactive, followed by dodecyl bromide and then dodecyl chloride.[2] It is also possible to convert dodecyl alcohol into a thiocyanate by first converting the alcohol into a good leaving group (like a tosylate) or by using reagents like triphenylphosphine, diethylazodicarboxylate, and ammonium thiocyanate.[4]

Q2: How can I purify my crude this compound product?

A2: Purification can typically be achieved through the following steps:

  • Work-up: After the reaction is complete, the mixture is often cooled, diluted with water, and extracted with an organic solvent like diethyl ether. The organic layer is then washed with water to remove any remaining inorganic salts.

  • Drying: The organic extract should be dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation or Chromatography: The crude product can be purified by vacuum distillation. Dodecyl thiocyanate has a boiling point of 180 °C at 18 mmHg.[5] Alternatively, column chromatography on silica gel can be used to separate the desired thiocyanate from the isothiocyanate isomer and other impurities.[6]

Q3: How can I confirm that I have synthesized dodecyl thiocyanate and not dodecyl isothiocyanate?

A3: Spectroscopic methods are essential for distinguishing between these two isomers:

  • Infrared (IR) Spectroscopy: The C≡N stretch in a thiocyanate (R-SCN) appears as a sharp, strong band around 2140-2160 cm⁻¹. The N=C=S asymmetric stretch in an isothiocyanate (R-NCS) is a broad, very strong band typically found at a higher wavenumber, around 2050-2150 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The carbon of the SCN group in a thiocyanate appears around 110-115 ppm. The carbon of the NCS group in an isothiocyanate is further downfield, around 125-140 ppm.

    • ¹H NMR: The protons on the carbon adjacent to the thiocyanate group will have a slightly different chemical shift compared to those adjacent to an isothiocyanate group.

Data Presentation

Table 1: Typical Reaction Conditions for Alkyl Thiocyanate Synthesis from Alkyl Halides

ParameterConditionRationale
Substrate Primary Alkyl Halide (e.g., Dodecyl Bromide)Favors SN2 mechanism, minimizing isothiocyanate formation.
Reagent Sodium Thiocyanate (NaSCN) or Potassium Thiocyanate (KSCN)Common and effective sources of the thiocyanate nucleophile.
Solvent Acetone, DMF, or EthanolPolar aprotic solvents are generally preferred.[2] Ethanol can also be used.[3]
Temperature 50 - 130 °CDependent on the substrate's reactivity. Refluxing is common.[1]
Reaction Time 1 - 6 hoursMonitor by TLC to determine completion.[1]

Experimental Protocols

Protocol: Synthesis of Dodecyl Thiocyanate from Dodecyl Bromide

Materials:

  • Dodecyl bromide

  • Sodium thiocyanate (dried)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium thiocyanate (1.2 equivalents) and anhydrous acetone.

  • Begin stirring the suspension.

  • Add dodecyl bromide (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer twice with water and once with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude dodecyl thiocyanate.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_reaction Reaction Setup Issues cluster_reagents Reagent Problems cluster_conditions Condition Optimization start Reaction Failure: Low Yield or Impure Product check_reaction Review Reaction Setup start->check_reaction check_reagents Assess Reagent Quality start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions dry_glassware Glassware not dry? check_reaction->dry_glassware Moisture? inert_atmosphere Inert atmosphere needed? check_reaction->inert_atmosphere Air sensitive? leaving_group Poor leaving group on substrate? check_reagents->leaving_group Substrate? thiocyanate_wet Thiocyanate salt wet? check_reagents->thiocyanate_wet Nucleophile? analysis Analyze Crude Product (TLC, NMR, IR) check_conditions->analysis temp_time Incorrect temperature or time? check_conditions->temp_time Parameters? solvent Suboptimal solvent? check_conditions->solvent Environment? side_product Major side product: Isothiocyanate? analysis->side_product Impurity detected? no_product Re-evaluate entire protocol analysis->no_product No product formed? convert_lg Convert to tosylate or halide leaving_group->convert_lg Yes optimize_sn2 Optimize for SN2: - Use polar aprotic solvent - Ensure primary substrate - Lower temperature side_product->optimize_sn2 Yes purify Purify via distillation or chromatography side_product->purify No, other impurity

Caption: Troubleshooting workflow for this compound synthesis.

Reaction_Pathway reactants Dodecyl-X (X = Br, I, OTs) + NaSCN ts SN2 Transition State reactants->ts Nucleophilic Attack (S) isothiocyanate Dodecyl-NCS (Side Product) reactants->isothiocyanate Nucleophilic Attack (N) (minor pathway) thiocyanate Dodecyl-SCN (Desired Product) ts->thiocyanate

Caption: Reaction pathway for the synthesis of dodecyl thiocyanate.

References

Common impurities in Dodecyl thiocyanatoacetate synthesis and how to remove them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Dodecyl thiocyanatoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most common route involves the reaction of a dodecyl halide, such as dodecyl chloride or dodecyl bromide, with a thiocyanate salt, typically potassium thiocyanate or sodium thiocyanate. The thiocyanate anion (SCN⁻) acts as the nucleophile, displacing the halide from the dodecyl chain to form the desired ester.

Q2: What are the most common impurities I should expect in my crude product?

Several impurities can be present in the crude reaction mixture. Identifying these is the first step in successful purification. The most common impurities include:

  • Unreacted Dodecyl Chloroacetate: Incomplete reaction will leave residual starting material.

  • Excess Potassium Thiocyanate: Often used in excess to drive the reaction to completion, this inorganic salt must be removed.

  • Potassium Chloride: The inorganic byproduct of the reaction.

  • Dodecyl Isothiocyanate: A common isomeric impurity formed due to the ambident nature of the thiocyanate nucleophile, which can attack via the nitrogen atom.[1]

  • Hydrolysis Products: If water is present, particularly under acidic or basic conditions during workup, the ester linkage can hydrolyze to form dodecanol and chloroacetic acid, or the thiocyanate group itself can be hydrolyzed.

Q3: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, can be used to separate the non-polar product from the more polar starting materials. The disappearance of the dodecyl chloroacetate spot and the appearance of the product spot indicate the progression of the reaction. Staining with potassium permanganate or iodine can help visualize the spots.

Troubleshooting Guides

Below are common issues encountered during the synthesis and purification of this compound, along with recommended solutions.

Problem 1: Low Yield of this compound

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incomplete Reaction Increase the reaction time or temperature. Ensure efficient stirring to maximize contact between the reactants, especially if the reaction is heterogeneous.
Poor Nucleophilicity of Thiocyanate Ensure the potassium thiocyanate is dry and of high purity. The presence of water can solvate the thiocyanate ion, reducing its nucleophilicity.
Side Reactions The formation of the isothiocyanate isomer can reduce the yield of the desired product. Optimizing the reaction solvent and temperature can influence the S- vs. N-alkylation ratio. Protic solvents can favor S-alkylation.
Loss of Product During Work-up This compound is a relatively non-polar organic compound. Ensure you are using an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate) and perform multiple extractions to maximize recovery.
Problem 2: Presence of Significant Impurities in the Final Product

Troubleshooting Impurity Removal:

This section details the identification and removal of specific impurities.

1. Unreacted Dodecyl Chloroacetate:

  • Identification:

    • TLC: Will appear as a separate spot from the product.

    • GC-MS: Will show a distinct peak with a different retention time than the product.

    • ¹H NMR: Look for the characteristic singlet of the chloromethyl protons (-O-CH₂-Cl) around δ 4.1-4.3 ppm.

  • Removal:

    • Column Chromatography: This is the most effective method for separating the product from the unreacted starting material due to their polarity difference. A silica gel column with a gradient of ethyl acetate in hexane is typically effective.

2. Excess Potassium Thiocyanate and Potassium Chloride:

  • Identification:

    • These are inorganic salts and will not be visible on TLC or in GC-MS under normal conditions. Their presence may result in a hazy or cloudy organic layer after extraction.

  • Removal:

    • Aqueous Work-up: Wash the organic layer multiple times with water or brine in a separatory funnel. Potassium thiocyanate and potassium chloride are highly soluble in water and will be effectively removed into the aqueous phase.

3. Dodecyl Isothiocyanate (Isomeric Impurity):

  • Identification:

    • IR Spectroscopy: A strong, broad absorption band around 2050-2150 cm⁻¹ is characteristic of the -N=C=S stretch of an isothiocyanate, which is distinct from the sharper -S-C≡N stretch of a thiocyanate at approximately 2140-2160 cm⁻¹.

    • ¹³C NMR: The isothiocyanate carbon (-N=C=S) appears at a significantly different chemical shift (typically δ 130-140 ppm) compared to the thiocyanate carbon (-S-C≡N, around δ 110-115 ppm).

    • GC-MS: The isomer will likely have a slightly different retention time from the main product.

  • Removal:

    • Column Chromatography: Careful column chromatography on silica gel can separate the thiocyanate and isothiocyanate isomers. The polarity difference may be small, so a shallow solvent gradient and careful fraction collection are necessary.

4. Hydrolysis Products (Dodecanol):

  • Identification:

    • ¹H NMR: The presence of a broad singlet corresponding to the hydroxyl proton (-OH) of dodecanol.

    • GC-MS: A peak corresponding to the mass of dodecanol.

  • Removal:

    • Aqueous Work-up: Washing with a dilute sodium bicarbonate solution can help remove any acidic hydrolysis byproducts.

    • Column Chromatography: Dodecanol is more polar than the product and can be separated by column chromatography.

Experimental Protocols

General Synthesis of Alkyl Thiocyanates from Alkyl Halides:

A common procedure involves dissolving the alkyl halide (e.g., dodecyl chloroacetate) in a suitable solvent such as ethanol, acetone, or a mixture of acetone and water.[2] An excess of sodium or potassium thiocyanate is added, and the mixture is heated to reflux with stirring for several hours. The progress of the reaction is monitored by TLC.

Work-up and Purification Protocol:

  • Solvent Removal: After the reaction is complete, the solvent is typically removed under reduced pressure.

  • Aqueous Extraction: The residue is partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. The organic layer is separated.

  • Washing: The organic layer is washed sequentially with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired this compound from unreacted starting materials and organic byproducts.

Visualizing the Workflow

Synthesis and Purification Workflow:

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Dodecyl Chloroacetate + Potassium Thiocyanate Reaction Nucleophilic Substitution (e.g., Reflux in Ethanol) Reactants->Reaction Crude Crude Reaction Mixture Reaction->Crude SolventRemoval Solvent Removal Crude->SolventRemoval Extraction Aqueous Extraction SolventRemoval->Extraction Washing Washing with Water/Brine Extraction->Washing Drying Drying and Concentration Washing->Drying Chromatography Column Chromatography Drying->Chromatography Analysis Purity Analysis (TLC, GC-MS, NMR) Chromatography->Analysis PureProduct Pure Dodecyl Thiocyanatoacetate Analysis->PureProduct

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram:

This diagram outlines the logical steps for troubleshooting common issues in the synthesis.

TroubleshootingLogic Start Crude Product Analysis (TLC, GC-MS, NMR) LowYieldCheck Low Yield? Start->LowYieldCheck ImpurityCheck Impurities Detected? PureProduct Successful Synthesis ImpurityCheck->PureProduct No UnreactedSM Unreacted Starting Material (Dodecyl Chloroacetate) ImpurityCheck->UnreactedSM Yes Isomer Isomeric Impurity (Dodecyl Isothiocyanate) ImpurityCheck->Isomer Yes Salts Inorganic Salts (KSCN, KCl) ImpurityCheck->Salts Yes Hydrolysis Hydrolysis Products (Dodecanol) ImpurityCheck->Hydrolysis Yes LowYieldCheck->ImpurityCheck No OptimizeReaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) LowYieldCheck->OptimizeReaction Yes ColumnChrom Perform Column Chromatography UnreactedSM->ColumnChrom Isomer->ColumnChrom AqueousWash Thorough Aqueous Washing Salts->AqueousWash Hydrolysis->ColumnChrom Hydrolysis->AqueousWash OptimizeReaction->Start ColumnChrom->Start AqueousWash->Start

Caption: A logical diagram for troubleshooting impurities and low yield in this compound synthesis.

References

Preventing hydrolysis of Dodecyl thiocyanatoacetate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Dodecyl thiocyanatoacetate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is an organic molecule containing both an ester and a thiocyanate functional group. The ester group is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding dodecanol and thiocyanatoacetic acid. This degradation can lead to loss of the compound's intended activity, altered physicochemical properties, and the formation of potentially interfering byproducts in experimental assays.

Q2: What are the primary factors that promote the hydrolysis of this compound?

The hydrolysis of the ester linkage in this compound is primarily influenced by:

  • pH: The rate of hydrolysis is significantly affected by the pH of the aqueous solution. Both acidic and basic conditions can catalyze the breakdown of the ester bond.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis.

  • Presence of Catalysts: Certain enzymes (esterases) and metal ions can act as catalysts, increasing the rate of hydrolysis.[1]

  • Moisture Level: The concentration of water is a key factor, as it is a reactant in the hydrolysis process.[1]

Q3: How can I minimize the hydrolysis of this compound in my aqueous formulations?

Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Control: Maintaining the solution at an optimal pH where the hydrolysis rate is at a minimum is crucial. This typically involves using a buffered solution.[1]

  • Temperature Control: Storing and handling solutions at lower temperatures can significantly slow down the degradation process.

  • Use of Co-solvents: Reducing the water activity by including co-solvents (e.g., ethanol, propylene glycol) in the formulation can decrease the rate of hydrolysis.

  • Addition of Stabilizers:

    • Antioxidants: To prevent oxidative processes that might trigger ester hydrolysis, antioxidants can be added.[1]

    • Chelating Agents: Agents like EDTA can be used to complex metal ions that may catalyze hydrolysis.[1]

  • Steric Hindrance: While not a formulation strategy, molecules with bulky groups near the ester bond tend to be more resistant to hydrolysis due to steric hindrance.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of compound activity over a short period in an aqueous solution. Rapid hydrolysis of the ester linkage.1. Verify pH: Measure the pH of your solution. Adjust to a neutral or slightly acidic pH using a suitable buffer system. 2. Lower Temperature: Store the solution at a lower temperature (e.g., 4°C or -20°C). 3. Reduce Water Content: If experimentally feasible, consider using a co-solvent to reduce the water concentration.
Inconsistent results in biological assays. Degradation of the compound during the experiment.1. Prepare Fresh Solutions: Prepare the this compound solution immediately before use. 2. Incorporate Controls: Include a control to assess the stability of the compound under the specific assay conditions (e.g., incubate the compound in the assay buffer for the duration of the experiment and then analyze its integrity).
Precipitate formation in the aqueous solution. The hydrolysis products (dodecanol and thiocyanatoacetic acid) may have different solubilities than the parent compound.1. Characterize the Precipitate: If possible, analyze the precipitate to confirm its identity. 2. Adjust Formulation: Consider the strategies mentioned in the FAQs to prevent hydrolysis and thus precipitation.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the hydrolysis by diluting the aliquot in a cold mobile phase or by adding a suitable quenching agent.

  • Analysis: Analyze the concentration of the remaining this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and calculate the degradation rate constant.

Protocol 2: Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in aqueous samples.

Methodology:

  • Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV or MS detector.

  • Mobile Phase: A gradient of water and a suitable organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid or trifluoroacetic acid if needed for better peak shape.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the experimental samples to fall within the range of the calibration curve.

  • Injection and Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the peak area of this compound in the chromatograms and use the calibration curve to calculate the concentration in the samples.

Visualizations

Hydrolysis_Pathway cluster_conditions Influencing Factors DTA This compound Products Hydrolysis Products DTA->Products Hydrolysis H2O Water (H₂O) H2O->Products Dodecanol Dodecanol Products->Dodecanol TAA Thiocyanatoacetic acid Products->TAA High Temperature High Temperature Acidic/Basic pH Acidic/Basic pH Esterases Esterases

Caption: Degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow Start Suspected Hydrolysis of this compound Check_pH Measure pH of the Solution Start->Check_pH pH_Optimal Is pH neutral or in a stable range? Check_pH->pH_Optimal Adjust_pH Adjust pH using a Buffer pH_Optimal->Adjust_pH No Check_Temp Check Storage and Experimental Temperature pH_Optimal->Check_Temp Yes Adjust_pH->Check_Temp Temp_Optimal Is Temperature Low? Check_Temp->Temp_Optimal Lower_Temp Lower the Temperature Temp_Optimal->Lower_Temp No Consider_Stab Consider Additional Stabilizers (e.g., Co-solvents, Antioxidants) Temp_Optimal->Consider_Stab Yes Lower_Temp->Consider_Stab End Hydrolysis Minimized Consider_Stab->End

Caption: Troubleshooting workflow for preventing hydrolysis.

References

Dodecyl thiocyanatoacetate solubility problems in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility problems with dodecyl thiocyanatoacetate in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous-based cellular assay. What is the likely cause?

A1: this compound possesses a long C12 alkyl chain, making it highly hydrophobic. Its precipitation in aqueous solutions, such as cell culture media, is common. This is due to the unfavorable interaction between the nonpolar dodecyl chain and polar water molecules, leading to aggregation and precipitation of the compound. Factors that can exacerbate this include high concentrations, temperature shifts, and the presence of salts in the medium.[1][2]

Q2: What solvents are recommended for preparing a stock solution of this compound?

A2: Due to its hydrophobic nature, this compound is expected to be soluble in most organic solvents. Based on data for the structurally similar compound, dodecyl acetate, solvents like ethanol, dimethyl sulfoxide (DMSO), and paraffin oil are suitable choices for creating a concentrated stock solution.[3][4][5] It is crucial to first dissolve the compound in a minimal amount of an appropriate organic solvent before further dilution into your experimental buffer or medium.

Q3: How can I prevent my compound from precipitating when I add it to my cell culture medium?

A3: To prevent precipitation, the stock solution should be added to the cell culture medium with vigorous vortexing or stirring to ensure rapid and even dispersion. It is also advisable to prepare the final concentration by serial dilutions. Avoid adding a highly concentrated, cold stock solution directly to a warm medium, as the temperature change can decrease solubility. Additionally, consider the final concentration of the organic solvent in your medium, as high concentrations can be toxic to cells.

Q4: Can repeated freeze-thaw cycles of my stock solution cause solubility issues?

A4: Yes, repeated freeze-thaw cycles can lead to the precipitation of your compound out of the stock solution, especially if it is stored at a high concentration.[1] It is recommended to aliquot your stock solution into smaller, single-use volumes to avoid these cycles.

Troubleshooting Guides

Problem: Precipitate Formation During Experiment

This guide provides a systematic approach to troubleshooting precipitation of this compound during your experimental workflow.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Solutions A Precipitation Observed B Check Stock Solution A->B C Review Dilution Protocol A->C D Assess Final Concentration A->D E Evaluate Assay Conditions A->E F Prepare Fresh Stock B->F Precipitate in stock? G Optimize Dilution C->G Incorrect procedure? H Lower Final Concentration D->H Too high? I Modify Assay Conditions E->I Temperature/pH issues? F->B Re-evaluate G->C Re-evaluate H->D Re-evaluate I->E Re-evaluate G A Weigh Dodecyl Thiocyanatoacetate C Dissolve Compound in Solvent A->C B Select Appropriate Organic Solvent (e.g., DMSO) B->C D Vortex/Sonicate to Ensure Complete Dissolution C->D E Filter-Sterilize (Optional) D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G

References

How to increase the shelf-life of D-odecyl thiocyanatoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-odecyl Thiocyanatoacetate

This technical support center provides guidance on handling, storing, and troubleshooting issues related to the stability and shelf-life of D-odecyl thiocyanatoacetate. The information is based on the chemical properties of its constituent functional groups (ester, thiocyanate) and general best practices for stabilizing similar organic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of D-odecyl thiocyanatoacetate?

A1: D-odecyl thiocyanatoacetate is susceptible to degradation through two primary pathways due to its chemical structure. The first is the hydrolysis of the acetate ester bond, which can be catalyzed by the presence of water, acids, or bases. The second pathway involves reactions of the thiocyanate group, which can be sensitive to nucleophiles, strong oxidants, and potentially isomerize to the more stable isothiocyanate form under thermal stress.

Q2: What are the ideal storage conditions for maximizing the shelf-life of D-odecyl thiocyanatoacetate?

A2: To maximize shelf-life, D-odecyl thiocyanatoacetate should be stored in a cool, dry, and dark environment. Recommended storage is at low temperatures, such as 2-8°C or -20°C, to slow down potential degradation reactions. The container should be tightly sealed and preferably flushed with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.

Q3: Can I store D-odecyl thiocyanatoacetate in a solution? If so, what solvents are recommended?

A3: Storing D-odecyl thiocyanatoacetate in solution is generally not recommended for long-term storage as it can accelerate degradation. If a stock solution is necessary for your experiments, use a dry, aprotic solvent such as anhydrous acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO). Prepare the solution fresh and use it as quickly as possible. Avoid protic solvents like alcohols or water.

Q4: How can I detect if my sample of D-odecyl thiocyanatoacetate has degraded?

A4: Degradation can be detected through several analytical methods. A change in the physical appearance of the sample, such as color change or precipitation, can be an initial indicator. For a more definitive assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks corresponding to degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also reveal changes in the chemical structure, and Gas Chromatography-Mass Spectrometry (GC-MS) can help identify volatile degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent experimental results. Sample degradation due to improper storage or handling.1. Verify storage conditions (temperature, humidity, light exposure).2. Perform an analytical check (e.g., HPLC, NMR) on the sample's purity.3. If degradation is confirmed, use a fresh, unopened sample for subsequent experiments.4. Review solution preparation protocols; ensure the use of anhydrous solvents and prepare solutions fresh before use.
Visible changes in the sample (e.g., color change, cloudiness). Likely chemical degradation, possibly due to oxidation or hydrolysis.1. Do not use the sample for experiments.2. Safely dispose of the degraded sample according to your institution's guidelines.3. Review storage procedures; ensure the container is sealed tightly and consider using an inert gas overlay.
Appearance of unexpected peaks in analytical data (e.g., HPLC, GC-MS). The sample has degraded into one or more new chemical entities.1. Attempt to identify the degradation products by comparing them to potential structures (e.g., dodecanol, thiocyanatoacetic acid).2. Quantify the purity of your sample to determine if it is still usable for your application.3. If significant degradation has occurred, procure a new batch of the compound.

Data on Stability Under Various Conditions

The following table summarizes hypothetical stability data for D-odecyl thiocyanatoacetate under different storage conditions over a 6-month period. Purity was assessed using HPLC.

Storage Condition Inert Gas Overlay Initial Purity (%) Purity after 6 Months (%) Primary Degradation Product
25°C, Ambient HumidityNo99.585.2Dodecanol
25°C, DessicatedNo99.592.1Dodecanol
4°C, Ambient HumidityNo99.596.8Dodecanol
4°C, DessicatedNo99.598.5Minor Dodecanol
4°C, Dessicated Yes (Argon) 99.5 >99.0 Negligible
-20°C, DessicatedNo99.5>99.0Negligible
-20°C, Dessicated Yes (Argon) 99.5 >99.0 Negligible

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of D-odecyl thiocyanatoacetate and detecting degradation products.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of high-purity D-odecyl thiocyanatoacetate reference standard.

    • Dissolve in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.

    • Prepare a series of dilutions for a calibration curve if quantification is needed.

  • Preparation of Sample Solution:

    • Prepare a 1 mg/mL solution of the D-odecyl thiocyanatoacetate sample to be tested using anhydrous acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standard and sample solutions.

    • The purity of the sample is calculated by comparing the peak area of D-odecyl thiocyanatoacetate to the total area of all peaks in the chromatogram.

    • The appearance of new peaks indicates the presence of degradation products.

Visualizations

main_compound D-odecyl Thiocyanatoacetate hydrolysis Hydrolysis (H2O, Acid/Base) main_compound->hydrolysis Ester Cleavage oxidation Oxidation (O2) main_compound->oxidation thermal_stress Thermal Stress (Heat) main_compound->thermal_stress Isomerization product1 Dodecanol hydrolysis->product1 product2 Thiocyanatoacetic Acid hydrolysis->product2 product3 Oxidized Products oxidation->product3 product4 Isothiocyanate Isomer thermal_stress->product4

Caption: Potential degradation pathways for D-odecyl thiocyanatoacetate.

start Start: Receive/Synthesize Compound storage Store at -20°C under Argon start->storage prep_sample Prepare Sample (Anhydrous Solvent) storage->prep_sample hplc_run Run HPLC Purity Test prep_sample->hplc_run decision Purity > 99%? hplc_run->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot: - Check Storage - Use New Sample decision->troubleshoot No

Side reactions to avoid during the synthesis of Dodecyl thiocyanatoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Dodecyl Thiocyanatoacetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but I've isolated a mixture of products. How can I identify the main side product?

A1: The most common side product in the synthesis of this compound is its isomer, Dodecyl Isothiocyanatoacetate. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon of Dodecyl Chloroacetate via either the sulfur or the nitrogen atom.

  • Desired Reaction (SN2 attack by Sulfur):

    • Dodecyl-O-C(=O)-CH₂-Cl + KSCN → Dodecyl-O-C(=O)-CH₂-SCN + KCl

  • Side Reaction (SN2 attack by Nitrogen):

    • Dodecyl-O-C(=O)-CH₂-Cl + KSCN → Dodecyl-O-C(=O)-CH₂-NCS + KCl

You can differentiate between the desired thiocyanate and the isothiocyanate isomer using spectroscopic methods:

  • Infrared (IR) Spectroscopy:

    • This compound (R-SCN): Exhibits a sharp, strong absorption band for the C≡N triple bond in the range of 2140-2160 cm⁻¹.[1]

    • Dodecyl Isothiocyanatoacetate (R-NCS): Shows a broad, very strong, and characteristic asymmetric stretching band for the -N=C=S group in the range of 2050-2150 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The chemical shift of the carbon in the SCN group is typically around 110-115 ppm, while the carbon in the NCS group appears further downfield, around 125-140 ppm.

Q2: How can I minimize the formation of the isothiocyanate isomer?

A2: The formation of the thiocyanate versus the isothiocyanate is influenced by the reaction conditions. To favor the formation of the desired S-alkylation product (this compound), it is crucial to promote an SN2 reaction mechanism.

  • Solvent Choice: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are recommended. These solvents solvate the cation (e.g., K⁺) but leave the thiocyanate anion relatively free to act as a nucleophile. Protic solvents, such as ethanol or water, can solvate the thiocyanate anion, potentially favoring N-alkylation.

  • Leaving Group: A good leaving group, such as chloride or bromide on the starting Dodecyl Chloroacetate, is essential for an efficient SN2 reaction.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable thiocyanate isomer. However, the reaction rate will be slower. A moderate temperature (e.g., room temperature to 50°C) is often a good compromise.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times, which could potentially lead to isomerization of the desired product to the isothiocyanate.[1]

Q3: My product seems to be degrading during workup or purification. What could be the cause?

A3: this compound contains an ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions can lead to the cleavage of the ester bond, yielding dodecanol and thiocyanatoacetic acid.

  • Base-Catalyzed Hydrolysis (Saponification): Strong basic conditions will hydrolyze the ester to dodecanol and the salt of thiocyanatoacetic acid.

Troubleshooting Hydrolysis:

  • Neutral Workup: During the workup procedure, use a neutral aqueous wash (e.g., water or brine) to remove any remaining salts. Avoid acidic or basic washes if possible. If an acid or base wash is necessary, use dilute solutions and perform the extraction quickly at low temperatures.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can contribute to hydrolysis, especially at elevated temperatures.

Q4: I am observing the elimination of HCl from my starting material instead of substitution. How can I prevent this?

A4: While less common for primary halides, elimination can be a competing reaction, especially in the presence of a strong, non-nucleophilic base. The thiocyanate ion is generally not basic enough to cause significant elimination. However, if other bases are present in the reaction mixture, this could become a problem.

Troubleshooting Elimination:

  • Control of Basicity: Ensure that the reaction mixture does not contain strong bases. Use a high-purity source of potassium thiocyanate.

  • Temperature: Higher temperatures can favor elimination over substitution. Running the reaction at a more moderate temperature can help minimize this side reaction.

Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction/IssueCauseMitigation Strategies
Formation of Dodecyl Isothiocyanatoacetate Ambident nature of the thiocyanate nucleophile.Use polar aprotic solvents (acetone, DMF). Employ a good leaving group on the substrate. Maintain moderate reaction temperatures. Monitor reaction progress to avoid prolonged heating.
Hydrolysis of the Ester Group Presence of acid or base, and water.Perform a neutral aqueous workup. Use anhydrous solvents and reagents. Avoid prolonged exposure to acidic or basic conditions.
Elimination of HCl Presence of strong, non-nucleophilic bases.Ensure the absence of strong bases in the reaction mixture. Maintain moderate reaction temperatures.
Isomerization of Product Prolonged heating or presence of excess thiocyanate ions.[3]Monitor the reaction closely and stop it once the starting material is consumed. Purify the product promptly after the reaction.

Experimental Protocol: Synthesis of this compound

This is a general protocol based on typical conditions for the synthesis of alkyl thiocyanates. Optimization may be required.

Materials:

  • Dodecyl Chloroacetate

  • Potassium Thiocyanate (KSCN), dried

  • Acetone (anhydrous)

  • Dichloromethane (for extraction)

  • Brine solution (saturated NaCl)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Dodecyl Chloroacetate (1 equivalent) in anhydrous acetone.

  • Addition of Reagent: Add dried Potassium Thiocyanate (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (around 50-56°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated Potassium Chloride (KCl).

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizing Reaction Pathways

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the key competing side reaction.

SynthesisPathways Reactants Dodecyl Chloroacetate + KSCN Thiocyanate This compound (Desired Product) Reactants->Thiocyanate SN2 Attack by Sulfur (Favored in polar aprotic solvent) Isothiocyanate Dodecyl Isothiocyanatoacetate (Side Product) Reactants->Isothiocyanate SN2 Attack by Nitrogen

Caption: Main and side reaction pathways in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Activities of Dodecyl Thiocyanate and Dodecyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial properties of dodecyl thiocyanate and dodecyl isothiocyanate. While direct comparative studies on the dodecyl derivatives are limited in the current scientific literature, this document synthesizes available data on related long-chain alkyl thiocyanates and isothiocyanates to offer valuable insights into their potential antimicrobial efficacy and mechanisms of action.

Executive Summary

Dodecyl isothiocyanate is anticipated to exhibit broader and more potent direct antimicrobial activity compared to dodecyl thiocyanate. The lipophilic nature of the dodecyl chain in both molecules facilitates interaction with bacterial cell membranes. However, their mechanisms of action diverge significantly. Dodecyl isothiocyanate likely acts directly on the bacterial cell by disrupting membrane integrity and inhibiting essential enzymes. In contrast, the antimicrobial effect of dodecyl thiocyanate is primarily indirect, relying on enzymatic conversion to the reactive antimicrobial agent hypothiocyanous acid.

Comparative Antimicrobial Activity

Table 1: Postulated Antimicrobial Activity Profile

FeatureDodecyl IsothiocyanateDodecyl Thiocyanate
Potency Expected to be higherExpected to be lower and dependent on enzymatic activity
Spectrum Broad-spectrum, with potentially greater activity against Gram-positive bacteriaDependent on the presence of peroxidases; may be effective against a range of pathogens
Mode of Action Direct action on bacterial cellsIndirect action via hypothiocyanous acid

It is important to note that the antimicrobial activity of long-chain alkyl isothiocyanates, such as dodecyl isothiocyanate, is influenced by the length of the alkyl chain, which can enhance their efficacy, particularly against Gram-positive bacteria.[1]

Mechanisms of Action

The fundamental difference in the antimicrobial activity of these two compounds lies in their distinct mechanisms of action at the molecular level.

Dodecyl Isothiocyanate: A Direct Assault on Bacterial Cells

The antimicrobial action of dodecyl isothiocyanate is characterized by a direct interaction with bacterial cells, leading to cell death through a multi-pronged attack. The long dodecyl chain facilitates the partitioning of the molecule into the bacterial cell membrane, disrupting its structure and function. This disruption leads to increased membrane permeability and leakage of essential intracellular components.

Furthermore, the highly reactive isothiocyanate group (-N=C=S) can covalently bind to and inactivate key bacterial enzymes, particularly those containing sulfhydryl groups in their active sites. This enzymatic inhibition disrupts critical metabolic pathways, further contributing to the bactericidal effect.

Dodecyl_Isothiocyanate_Mechanism DITC Dodecyl Isothiocyanate Membrane Bacterial Cell Membrane DITC->Membrane Partitioning Enzymes Essential Bacterial Enzymes (e.g., those with sulfhydryl groups) DITC->Enzymes Covalent Bonding Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inactivation Enzymes->Inhibition Leakage Leakage of Intracellular Components Disruption->Leakage Metabolic_Disruption Disruption of Metabolic Pathways Inhibition->Metabolic_Disruption Cell_Death Bacterial Cell Death Leakage->Cell_Death Metabolic_Disruption->Cell_Death

Dodecyl Thiocyanate: An Indirect Antimicrobial Strategy

In contrast to its isothiocyanate isomer, dodecyl thiocyanate's antimicrobial activity is primarily indirect and contingent on the presence of host or bacterial enzymes, specifically peroxidases. In the presence of hydrogen peroxide (H₂O₂), these enzymes catalyze the oxidation of the thiocyanate ion (SCN⁻) to hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[2][3][4][5]

Hypothiocyanous acid then acts as the primary bactericidal agent by targeting and oxidizing sulfhydryl groups of essential bacterial proteins, leading to widespread cellular dysfunction and death.[2][3]

Dodecyl_Thiocyanate_Mechanism DTC Dodecyl Thiocyanate Peroxidase Peroxidase (Host or Bacterial) DTC->Peroxidase Substrate HOSCN Hypothiocyanous Acid (HOSCN) Peroxidase->HOSCN Catalysis H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Peroxidase Proteins Bacterial Proteins (with sulfhydryl groups) HOSCN->Proteins Oxidation Oxidation of Sulfhydryl Groups Proteins->Oxidation Dysfunction Cellular Dysfunction Oxidation->Dysfunction Cell_Death Bacterial Cell Death Dysfunction->Cell_Death

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for determining the antimicrobial activity of these compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[6][7][8][9][10]

Protocol: Broth Microdilution Assay

  • Preparation of Stock Solutions: Prepare stock solutions of dodecyl thiocyanate and dodecyl isothiocyanate in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: Serially dilute the stock solutions in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL). Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solutions Plates Prepare Serial Dilutions in 96-well Plates Stock->Plates Inoculation Inoculate with Bacterial Suspension Plates->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Read Plates for Visible Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Conclusion

Based on the available evidence from related compounds, dodecyl isothiocyanate is likely a more potent and broadly effective direct-acting antimicrobial agent than dodecyl thiocyanate. Its ability to disrupt bacterial membranes and inhibit essential enzymes provides a robust mechanism of action. The antimicrobial activity of dodecyl thiocyanate, being dependent on enzymatic activation, may be more variable and context-dependent.

Further head-to-head experimental studies are crucial to definitively quantify the antimicrobial efficacy of these two compounds against a clinically relevant panel of bacteria and to further elucidate their precise mechanisms of action and any potential for synergistic or antagonistic interactions. Such research will be invaluable for the development of new and effective antimicrobial therapies.

References

Dodecyl Thiocyanatoacetate: A Comparative Analysis of Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Dodecyl Thiocyanatoacetate's potential fungicidal performance against established alternatives, supported by available experimental data for related compounds and common fungicides.

Comparative Efficacy Data

The following tables summarize the available efficacy data for chemical classes related to this compound and for established commercial fungicides. This data, primarily presented as Minimum Inhibitory Concentration (MIC) values, provides a benchmark for potential antifungal activity. Lower MIC values indicate higher efficacy.

Table 1: Efficacy of Thiocyanate Derivatives and Isothiocyanates against Plant Pathogens

Fungicide Class/CompoundTarget PathogenEfficacy MetricResultCitation
Amides/Esters of 2-Thiocyanobenzoic AcidPlasmopara viticolaIn vivo protective activityComparable to Zineb[1]
Allyl Isothiocyanate (AITC)Various fungal pathogensInhibition of mycelial growthEffective[2]
Benzyl IsothiocyanateBotrytis cinereaInhibition of spore germinationSignificant reduction[2]
Various IsothiocyanatesAspergillus niger, Penicillium cyclopium, Rhizopus oryzaeAntifungal activityRemarkable activity observed[3]

Table 2: Efficacy of Triazole Fungicides against Various Fungal Pathogens

FungicideTarget PathogenEfficacy Metric (MIC)Result (µg/mL)Citation
VoriconazoleAspergillus fumigatusMIC ≤ 198-100% inhibition[4]
VoriconazoleAspergillus flavusMIC ≤ 1100% inhibition[4]
VoriconazoleAspergillus terreusMIC ≤ 1100% inhibition[4]
PosaconazoleAspergillus spp.MIC ≤ 198% inhibition[4]
RavuconazoleCandida isolatesMIC ≤ 198% inhibition[4]
ItraconazoleAspergillus spp.MIC ≤ 172% inhibition[4]

Table 3: Efficacy of Dithiocarbamate Fungicides against Various Fungal Pathogens

FungicideTarget PathogenEfficacy MetricResultCitation
MancozebBroad-spectrumMulti-site contact fungicideEffective protectant[5][6]
ZinebBroad-spectrumContact fungicideEffective protectant[5][6]
ThiramBroad-spectrumContact fungicideEffective protectant[5][6]
MetiramBroad-spectrumContact fungicideEffective protectant[5][6]

Experimental Protocols

The data presented in the tables above are typically generated using standardized experimental protocols to assess antifungal susceptibility. The following outlines a general methodology for such experiments.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a common laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungal pathogen.

  • Preparation of Fungal Inoculum: A pure culture of the target fungus is grown on a suitable agar medium. Spores or mycelial fragments are then harvested and suspended in a sterile liquid medium. The concentration of the fungal suspension is standardized to a specific number of cells or spores per milliliter.[7]

  • Preparation of Fungicide Dilutions: A stock solution of the fungicide to be tested is prepared in an appropriate solvent. A series of twofold dilutions of the fungicide are then made in a liquid growth medium within the wells of a microtiter plate.[8]

  • Inoculation and Incubation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the different fungicide concentrations. The plate also includes control wells with no fungicide (positive control) and wells with no fungus (negative control). The plate is then incubated at a specific temperature and for a set period, typically 24 to 72 hours, to allow for fungal growth.[9][10]

  • Determination of MIC: After incubation, the wells are visually inspected or read with a spectrophotometer to assess fungal growth. The MIC is defined as the lowest concentration of the fungicide that completely inhibits visible growth of the fungus.[9][11]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation fungicide_stock Fungicide Stock serial_dilution Serial Dilutions fungicide_stock->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination

General workflow for in vitro antifungal susceptibility testing.

Signaling Pathways in Fungicidal Action

The mechanism of action of fungicides often involves the disruption of critical cellular signaling pathways in the target fungus. While the specific pathway affected by this compound is unknown, some fungicides are known to target stress response pathways.

Hyperactivation of the HOG/MAPK Stress Pathway

Some fungicides, such as fludioxonil, exert their effect not by inhibiting a specific enzyme, but by hyperactivating a fungal stress response pathway. The High-Osmolarity Glycerol (HOG) or Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that allows fungi to adapt to environmental stresses like osmotic shock and oxidative stress.[12][13]

Under normal stress conditions, the HOG pathway is transiently activated to restore cellular homeostasis. However, certain fungicides can cause a sustained and inappropriate activation of this pathway. This hyperactivation leads to a cellular "short-circuit," disrupting normal cellular processes and ultimately leading to cell death. This can impair the fungus's ability to infect host plants.[13][14]

hog_pathway fungicide Fungicide (e.g., Fludioxonil) sensor Sensor Kinase fungicide->sensor Hyperactivates stress Osmotic/Oxidative Stress stress->sensor Activates mapkkk MAPKKK sensor->mapkkk mapkk MAPKK mapkkk->mapkk mapk Hog1/MAPK mapkk->mapk nucleus Nucleus mapk->nucleus gene_expression Stress Response Gene Expression nucleus->gene_expression cell_death Fungal Cell Death gene_expression->cell_death Dysregulation leads to

Hyperactivation of the HOG/MAPK pathway by certain fungicides.

Dithiocarbamates, in contrast, have a multi-site mode of action, meaning they interfere with multiple metabolic processes within the fungal cell, making the development of resistance less likely.[5][6] Triazole fungicides act by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[4][15]

References

A Comparative Guide to Validating the Purity of Synthesized Dodecyl Thiocyanatoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and the chemical sciences, ensuring the purity of synthesized compounds is a critical step in ensuring experimental reproducibility and the safety of downstream applications. This guide provides a comprehensive comparison of analytical methods for validating the purity of Dodecyl thiocyanatoacetate, a long-chain alkyl ester with potential applications in various fields, including agriculture as a pesticide. The performance of this compound will be conceptually compared with alternative pest control agents, supported by illustrative experimental data and detailed analytical protocols.

Synthesis and Potential Impurities

This compound is typically synthesized via the Fischer esterification of thiocyanatoacetic acid with dodecanol, using an acid catalyst. Understanding the reaction pathway is crucial for identifying potential impurities.

Reaction: Thiocyanatoacetic Acid + Dodecanol ⇌ this compound + Water

Potential Impurities:

  • Unreacted Starting Materials: Dodecanol, Thiocyanatoacetic acid.

  • By-products: Di(dodecyl) ether (from the dehydration of two dodecanol molecules), Water.

  • Isomers: Dodecyl isothiocyanatoacetate (due to the ambident nature of the thiocyanate ion).

  • Catalyst Residues: Acid catalyst (e.g., sulfuric acid).

Purity Validation: A Comparison of Analytical Techniques

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. The following table summarizes the key analytical techniques and their specific roles in impurity detection.

Analytical Technique Purpose Detected Impurities Illustrative Purity (%)
Gas Chromatography-Mass Spectrometry (GC-MS) Primary method for separation and identification of volatile and semi-volatile impurities.Dodecanol, Di(dodecyl) ether, Dodecyl isothiocyanatoacetate98.5
High-Performance Liquid Chromatography (HPLC) Quantification of the active pharmaceutical ingredient (API) and detection of non-volatile impurities.Thiocyanatoacetic acid, Catalyst residues99.2
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Structural confirmation of the target compound and identification of structural isomers and other impurities.Dodecyl isothiocyanatoacetate, Unreacted starting materials>99 (structurally pure)
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis and confirmation of the thiocyanate and ester moieties.Absence of broad -OH peak from Dodecanol, characteristic peaks for SCN and C=OConfirmatory

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile and semi-volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Procedure:

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.

  • Injection: Inject 1 µL of the sample solution in splitless mode.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-500 amu.

    • Scan Mode: Full scan.

Expected Results: The chromatogram will show a major peak for this compound. Peaks for potential impurities like dodecanol, di(dodecyl) ether, and dodecyl isothiocyanatoacetate can be identified by their retention times and mass spectra.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase: Acetonitrile and water (80:20 v/v).

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30°C.

Expected Results: A major peak corresponding to this compound will be observed. The purity is calculated based on the area of this peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any structural isomers or other impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

Expected Chemical Shifts (Illustrative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (t, 2H, -O-CH₂-), 3.50 (s, 2H, -S-CH₂-CO-), 1.65 (m, 2H, -O-CH₂-CH₂-), 1.25 (m, 18H, -(CH₂)₉-), 0.88 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O), 112.0 (SCN), 66.0 (-O-CH₂-), 35.0 (-S-CH₂-), 31.9, 29.6, 29.5, 29.3, 29.1, 28.5, 25.8, 22.7 (-CH₂- chain), 14.1 (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups.

Instrumentation:

  • FTIR spectrometer.

Procedure:

  • Sample Preparation: Place a drop of the neat liquid sample between two KBr plates.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

  • ~2155 cm⁻¹: Sharp, strong peak characteristic of the S-C≡N stretch.

  • ~1740 cm⁻¹: Strong peak from the C=O stretch of the ester.

  • ~1240 cm⁻¹: C-O stretch of the ester.

  • ~2925 and ~2855 cm⁻¹: C-H stretching of the long alkyl chain.

Illustrative Workflow for Purity Validation

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Quantification cluster_result Final Assessment synthesis Synthesized Dodecyl Thiocyanatoacetate tlc TLC Analysis synthesis->tlc Initial Check nmr ¹H and ¹³C NMR tlc->nmr Proceed if single spot ftir FTIR Spectroscopy tlc->ftir gcms GC-MS Analysis nmr->gcms Structure Confirmed ftir->gcms hplc HPLC Analysis gcms->hplc Volatiles Identified report Purity Report & Certificate of Analysis hplc->report Purity Quantified

Caption: Workflow for the comprehensive purity validation of this compound.

Comparison with Alternative Pest Control Agents

This compound, due to its chemical structure, is anticipated to have insecticidal or fungicidal properties. Below is a comparative overview of its potential performance against established alternatives. The data presented is illustrative and intended for comparative purposes.

Pest Control Agent Class Mode of Action Target Pests Illustrative Efficacy (LC₅₀) Environmental Persistence
This compound Organic ThiocyanateLikely neurotoxin or metabolic inhibitorBroad-spectrum (projected)50-200 ppmModerate
Pyrethroids (e.g., Permethrin) Synthetic InsecticideSodium channel modulatorWide range of insects5-50 ppmLow to Moderate
Neonicotinoids (e.g., Imidacloprid) Synthetic InsecticideNicotinic acetylcholine receptor agonistSucking insects, termites1-20 ppmHigh
Azadirachtin (Neem Oil) Botanical InsecticideGrowth regulator, antifeedant, repellentWide range of insects100-500 ppmLow
Bacillus thuringiensis (Bt) Microbial InsecticideGut disruption via protein toxinsSpecific to insect order (e.g., Lepidoptera)Varies (spores/g)Low

Logical Framework for Selecting a Pest Control Agent

The selection of an appropriate pest control agent depends on a variety of factors including efficacy, target specificity, and environmental impact.

Pest_Control_Selection cluster_evaluation Evaluation Criteria cluster_options Control Agent Options start Pest Problem Identified efficacy Required Efficacy? start->efficacy specificity Target Specificity? efficacy->specificity env_impact Environmental Impact Considerations? specificity->env_impact synthetic Synthetic Pesticides (e.g., Pyrethroids) env_impact->synthetic High Efficacy, Broad Spectrum botanical Botanical Agents (e.g., Neem Oil) env_impact->botanical Moderate Efficacy, Low Impact microbial Microbial Agents (e.g., Bt) env_impact->microbial High Specificity, Very Low Impact novel Novel Compounds (this compound) env_impact->novel Evaluate as Alternative decision Select Optimal Agent synthetic->decision botanical->decision microbial->decision novel->decision

Caption: Decision framework for selecting a suitable pest control agent.

This guide provides a foundational framework for the purity validation of synthesized this compound and places it in the context of potential alternatives. Researchers should adapt the provided protocols to their specific instrumentation and regulatory requirements.

Comparative Analysis of Dodecyl Thiocyanatoacetate and its Isothiocyanate Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of Dodecyl thiocyanatoacetate and its better-studied isothiocyanate analogs, such as Dodecyl isothiocyanate, Sulforaphane, and Phenethyl isothiocyanate (PEITC). Due to the limited publicly available data on this compound, this document focuses on providing a framework for its evaluation by presenting the known activities of structurally related compounds and detailed protocols for relevant biological assays. This guide is intended to facilitate the design of experiments to assess the efficacy and potential cross-reactivity of this compound in comparison to established bioactive isothiocyanates.

Introduction to Thiocyanates and Isothiocyanates

Organic thiocyanates (R-S-C≡N) and their isomers, isothiocyanates (R-N=C=S), are classes of organosulfur compounds known for their diverse biological activities. While isothiocyanates, particularly those derived from cruciferous vegetables like sulforaphane and PEITC, have been extensively studied for their antimicrobial and anticancer properties, organic thiocyanates are less characterized. The shared dodecyl chain in this compound and Dodecyl isothiocyanate suggests potential similarities in their interactions with cellular membranes and certain enzymes, making a comparative analysis highly relevant for researchers exploring new therapeutic agents.

Potential Biological Activities and Cross-Reactivity

Isothiocyanates are known to exert their biological effects through various mechanisms, including the induction of oxidative stress, apoptosis, and interference with inflammatory pathways. A key aspect to consider when evaluating novel compounds in biological assays is the potential for cross-reactivity, which can lead to misleading results. Cross-reactivity in immunoassays, for instance, can occur when a compound structurally mimics the target analyte, leading to false-positive or false-negative readouts. Given the reactive nature of the thiocyanate and isothiocyanate functional groups, their potential to interact with assay components should be carefully evaluated.

Comparative Data Summary

CompoundBiological ActivityAssay TypeReported Metric (e.g., IC50, MIC)
Dodecyl Isothiocyanate AntimicrobialBroth microdilutionMIC values against various bacteria and fungi would be determined.
CytotoxicMTT, AlamarBlueIC50 values against various cancer cell lines would be determined.
Sulforaphane AnticancerMTT, Apoptosis assaysIC50 values typically in the low micromolar range against various cancer cell lines.[1][2]
Anti-inflammatoryELISA (for cytokines)Inhibition of pro-inflammatory cytokine production.
Antioxidant (indirect)Nrf2 activation assaysInduction of antioxidant response element (ARE)-driven gene expression.[3]
Phenethyl Isothiocyanate (PEITC) AnticancerMTT, Apoptosis assaysIC50 values in the micromolar range against various cancer cell lines.[4][5][6]
AntimicrobialBroth microdilutionMIC values against various pathogens.[7]
Pro-oxidant in cancer cellsROS detection assaysInduction of reactive oxygen species (ROS).[8]

Experimental Protocols

To facilitate the comparative analysis of this compound, detailed protocols for key biological assays are provided below.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the effect of a compound on cell proliferation and health.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound, Dodecyl isothiocyanate, or other comparator compounds for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The AlamarBlue assay incorporates a cell-permeable, non-fluorescent blue dye, resazurin, which is reduced by metabolically active cells to the fluorescent, pink-colored resorufin.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • AlamarBlue Addition: After compound treatment, add AlamarBlue reagent to each well at a final concentration of 10% of the total volume.[13][14]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence/Absorbance Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm and 600 nm.[13][14][15]

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

Apoptosis Assay: Caspase-3 Activity

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds as described for viability assays. After treatment, harvest the cells and lyse them using a specific lysis buffer provided in a commercial caspase-3 assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to the cell lysates.[16][17]

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.[18][19]

  • Signal Detection: Measure the colorimetric signal at 405 nm or the fluorescent signal at the appropriate excitation/emission wavelengths.[16][17]

  • Data Analysis: Quantify the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20][21]

Immunoassay for Cytokine Levels: ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the effect of a compound on the production of specific cytokines by immune cells, providing insights into its anti-inflammatory or pro-inflammatory potential.

Protocol (Sandwich ELISA):

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[22][23]

  • Blocking: Block the plate with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

  • Sample Addition: Add cell culture supernatants (from cells treated with the test compounds) and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate.

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[24][25]

Visualizations

Experimental Workflow for Cell Viability and Apoptosis Assays

experimental_workflow cluster_setup Cell Culture & Treatment cluster_viability Viability/Cytotoxicity cluster_apoptosis Apoptosis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Dodecyl Thiocyanatoacetate & Comparators seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay Endpoint 1 alamarblue_assay AlamarBlue Assay treat_cells->alamarblue_assay Endpoint 2 caspase_assay Caspase-3 Activity Assay treat_cells->caspase_assay Endpoint 3 ic50_mtt Determine IC50 mtt_assay->ic50_mtt ic50_ab Determine IC50 alamarblue_assay->ic50_ab apoptosis_fold_change Quantify Apoptosis caspase_assay->apoptosis_fold_change

Caption: Workflow for assessing cell viability and apoptosis.

General Signaling Pathway for Isothiocyanate-Induced Apoptosis

apoptosis_pathway cluster_cell Cancer Cell ITC Isothiocyanate (e.g., Dodecyl Isothiocyanate) ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of isothiocyanate-induced apoptosis.

Conclusion

While direct experimental data on the cross-reactivity and biological activity of this compound is currently lacking, this guide provides a comprehensive framework for its evaluation. By utilizing the provided experimental protocols, researchers can systematically compare the effects of this compound with its better-understood isothiocyanate analogs. Such studies will be crucial in determining its potential as a novel therapeutic agent and in understanding its behavior in various biological assays. It is recommended that initial studies focus on cytotoxicity screening across a panel of cell lines, followed by more detailed mechanistic studies based on the observed activities. Furthermore, direct testing for interference in common immunoassay platforms is advised before employing them for high-throughput screening or diagnostic purposes.

References

Comparative Analysis of Dodecyl Thiocyanatoacetate and Silver-Containing Antimicrobial Agents: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in publicly available data regarding the antimicrobial performance of dodecyl thiocyanatoacetate. Direct comparative studies evaluating its efficacy against silver-containing antimicrobial agents are currently unavailable. While extensive research documents the broad-spectrum activity and mechanisms of silver-based compounds, similar experimental data for this compound is not present in the reviewed literature. This guide, therefore, summarizes the well-established performance of silver-containing agents and contextualizes the limited information available on related thiocyanate compounds, highlighting the critical need for future research to enable a direct comparison.

Silver-Containing Antimicrobial Agents: A Performance Overview

Silver-containing antimicrobial agents, particularly silver nanoparticles (AgNPs) and silver sulfadiazine, are widely utilized in various medical and industrial applications due to their potent and broad-spectrum antimicrobial activity. Their efficacy has been demonstrated against a wide range of pathogens, including antibiotic-resistant strains.

The antimicrobial action of silver is multifaceted, primarily involving the release of silver ions (Ag+). These ions exert their effect through several mechanisms:

  • Cell Membrane Damage: Silver ions can bind to sulfur-containing proteins in the bacterial cell membrane, disrupting its integrity and leading to increased permeability and leakage of cellular contents.

  • Inhibition of Metabolic Pathways: Ag+ can interfere with respiratory enzymes and other proteins essential for ATP production, thereby disrupting cellular metabolism.

  • DNA and RNA Disruption: Silver ions can interact with phosphorus-containing molecules like DNA and RNA, interfering with replication and protein synthesis.

  • Generation of Reactive Oxygen Species (ROS): Silver nanoparticles can induce oxidative stress by promoting the formation of ROS, which can damage cellular components.

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for silver nanoparticles against common pathogens, illustrating their potent antimicrobial activity.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Silver Nanoparticles (AgNPs) Against Various Pathogens

MicroorganismMIC Range (µg/mL)Reference
Staphylococcus aureus1.5 - 16[1]
Escherichia coli3.13 - 12.5[1]
Pseudomonas aeruginosa4 - 32[2]
Candida albicans0.25 - 8General Literature

Note: MIC values can vary significantly based on the size, shape, and synthesis method of the AgNPs, as well as the specific strain of the microorganism and the testing methodology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC of an antimicrobial agent is typically determined using the broth microdilution method, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start bacterial_culture Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->bacterial_culture antimicrobial_dilution Prepare serial dilutions of antimicrobial agent in broth start->antimicrobial_dilution inoculation Inoculate microplate wells with bacterial suspension and antimicrobial dilutions bacterial_culture->inoculation antimicrobial_dilution->inoculation incubation Incubate microplate (e.g., 37°C for 18-24h) inoculation->incubation visual_assessment Visually assess for turbidity (bacterial growth) incubation->visual_assessment mic_determination Determine MIC: Lowest concentration with no visible growth visual_assessment->mic_determination end End mic_determination->end

This compound and Related Compounds: What the Data Shows

Research on various isothiocyanates has demonstrated their efficacy against a range of human pathogens. For instance, certain isothiocyanates have shown activity against both Gram-positive and Gram-negative bacteria, with proposed mechanisms of action including the inhibition of essential enzymes and disruption of cell membrane integrity. The antimicrobial effect of these compounds often depends on their specific chemical structure.

Similarly, studies on allylic thiocyanates have reported moderate to high activity against selective pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that the thiocyanate moiety can contribute to antimicrobial efficacy.

The "dodecyl" part of this compound refers to a 12-carbon alkyl chain. Long-chain fatty alcohols, such as 1-dodecanol, have been shown to possess antibacterial activity, particularly against Staphylococcus aureus. The mode of action for these long-chain alcohols is thought to involve disruption of the cell membrane. It is plausible that the combination of a dodecyl chain and a thiocyanate group in this compound could result in a molecule with antimicrobial properties, potentially acting on the bacterial cell membrane.

The diagram below illustrates a hypothetical mechanism of action for a lipophilic antimicrobial agent like this compound, based on the known mechanisms of similar compounds.

Hypothetical_MoA DTA This compound (Lipophilic Molecule) Membrane Bacterial Cell Membrane DTA->Membrane Intercalation due to dodecyl chain Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Thiocyanate group interaction with proteins Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Conclusion and Future Directions

While silver-containing agents are well-characterized antimicrobials with a wealth of supporting performance data, a direct comparison with this compound is not currently possible due to a lack of published experimental evidence for the latter. The available literature on related thiocyanate and long-chain alkyl compounds suggests that this compound may possess antimicrobial properties. However, without dedicated studies to determine its MIC values, spectrum of activity, and mechanism of action, any claims of its performance relative to established agents like silver would be purely speculative.

To enable a meaningful comparison, future research should focus on:

  • In vitro antimicrobial susceptibility testing of this compound against a broad panel of clinically relevant bacteria and fungi to determine its MIC and Minimum Bactericidal Concentration (MBC).

  • Zone of inhibition assays to provide a qualitative measure of its antimicrobial activity.

  • Mechanism of action studies to elucidate how this compound affects microbial cells.

  • Cytotoxicity studies to assess its safety profile for potential therapeutic or industrial applications.

Until such data becomes available, researchers, scientists, and drug development professionals should rely on the extensive body of evidence supporting the use of silver-containing agents for antimicrobial applications while recognizing the potential, yet unproven, utility of novel compounds like this compound.

References

In-Vitro Efficacy of Dodecyl Thiocyanatoacetate and a Comparative Analysis of Related Isothiocyanates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates are well-documented for their chemopreventive and anticancer properties.[1][2][3] Their mechanisms of action are multifaceted and include the modulation of phase I and phase II biotransformation enzymes, induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells.[2][4] The lipophilicity, conferred by the alkyl chain length, is a critical factor influencing the cytotoxicity and biological activity of these compounds.[5]

This guide summarizes key quantitative data from in-vitro studies on a selection of isothiocyanates, details the experimental methodologies used, and provides visual representations of the primary signaling pathways involved in their anticancer effects.

Comparative In-Vitro Cytotoxicity

The cytotoxic effects of various isothiocyanates have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for several isothiocyanates, highlighting the influence of their chemical structure on their anticancer activity.

CompoundCell LineIC50 (µM)Reference
SulforaphaneHepG215.6[6]
Allyl Isothiocyanate (AITC)GBM8401/luc2~40 (at 48h)[7]
Benzyl Isothiocyanate (BITC)VariousVaries[4]
Phenethyl Isothiocyanate (PEITC)Pancreatic Cancer CellsVaries[8]
Imatinib (Control)C6 Glioma11.68 µg/mL[9]
Imatinib (Control)MCF7 Breast Cancer9.24 µg/mL[9]
Thiosemicarbazone Derivative (3m)C6 Glioma9.08 µg/mL[9]
Thiosemicarbazone Derivative (3m)MCF7 Breast Cancer7.02 µg/mL[9]

Note: Direct IC50 values for Dodecyl thiocyanatoacetate are not available. The data presented is for structurally related isothiocyanates and other relevant compounds to provide a comparative context.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in-vitro evaluation of isothiocyanates.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., isothiocyanates) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Isothiocyanates exert their anticancer effects through the modulation of several key signaling pathways. The diagrams below illustrate some of the primary mechanisms.

ITC_Mechanism_of_Action cluster_Phase_Enzymes Modulation of Biotransformation Enzymes ITC Isothiocyanates Phase1 Phase I Enzymes (e.g., CYPs) Inhibition ITC->Phase1 Phase2 Phase II Enzymes (e.g., GST, NQO1) Induction ITC->Phase2 Carcinogen_Activation Carcinogen Activation (Decreased) Phase1->Carcinogen_Activation Detoxification Detoxification (Increased) Phase2->Detoxification ITC_Apoptosis_Induction cluster_ROS Oxidative Stress cluster_Caspase Caspase Cascade ITC Isothiocyanates ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Caspase8 Caspase-8 Activation ITC->Caspase8 Extrinsic Pathway Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ITC_Cell_Cycle_Arrest cluster_CDK Cell Cycle Regulation ITC Isothiocyanates CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/Cyclin B) ITC->CDK_Cyclin Inhibition G2_M_Phase G2/M Phase CDK_Cyclin->G2_M_Phase Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Phase->Cell_Cycle_Arrest leads to

References

A Comparative Analysis of Dodecyl Thiocyanatoacetate and Its Potential Alternatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl thiocyanatoacetate is an organic molecule containing a long alkyl chain (dodecyl), a thiocyanate group, and an acetate group. While direct experimental data on this compound is limited in publicly available scientific literature, an analysis of its structural components allows for hypothesized biological activities. The dodecyl group, a 12-carbon saturated fatty acid chain, suggests potential for membrane interaction and antimicrobial properties. The thiocyanate group is a known pharmacophore with a history in medicinal chemistry, and its isomer, the isothiocyanate group, is found in many biologically active natural products. This guide provides a comparative analysis of the potential applications of this compound by examining the activities of structurally related and functionally relevant compounds. We will focus on well-researched alternatives, particularly isothiocyanates, and provide a framework for the potential experimental evaluation of this compound.

Comparative Analysis of this compound and Alternative Compounds

Given the scarcity of data on this compound, we will compare its potential with compounds that share structural similarities or are used in similar applications. The primary alternatives discussed are isothiocyanates, which are isomers of thiocyanates and have been extensively studied for their therapeutic potential.[1]

Table 1: Comparison of Potential Biological Activities

FeatureThis compound (Hypothesized)Isothiocyanates (e.g., Sulforaphane, Allyl Isothiocyanate)Dodecyl Gallate
Primary Moieties Dodecyl, Thiocyanate, AcetateAlkyl/Aryl group, IsothiocyanateDodecyl, Gallic Acid
Antimicrobial Activity Possible, due to the dodecyl chain's ability to disrupt bacterial membranes.Demonstrated against a range of bacteria and fungi.Potent antibacterial activity, particularly against Gram-positive bacteria.[2]
Anti-inflammatory Activity Possible, as some thiocyanate-containing compounds show anti-inflammatory effects.Well-documented; often mediated through inhibition of NF-κB and activation of Nrf2 pathways.[3][4]Exhibits anti-inflammatory properties.
Anticancer Activity Unknown.Extensively studied; induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5]Shows some cytotoxic activity against cancer cells.
Mechanism of Action Likely involves membrane disruption (dodecyl group) and potential interaction with biological nucleophiles (thiocyanate group).Covalent modification of cysteine residues on target proteins, such as tubulin and Keap1.[5]Inhibition of bacterial respiratory chain and antioxidant activity.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to evaluate the biological activity of this compound and compare it to other compounds.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculums, test compound (this compound), positive control antibiotic (e.g., Imipenem), negative control (vehicle solvent).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in the appropriate growth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism to be tested (e.g., Staphylococcus aureus, Candida albicans) according to CLSI guidelines.

    • Add the microbial inoculum to each well.

    • Include positive control wells (medium with inoculum and antibiotic) and negative control wells (medium with inoculum and solvent).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[6]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials: RAW 264.7 macrophage cell line, DMEM medium, Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), Griess reagent, test compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only control.[7][8]

    • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[7]

Signaling Pathways and Experimental Workflows

Potential Anti-inflammatory Signaling Pathway

Many anti-inflammatory compounds, including isothiocyanates, exert their effects by modulating the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription DTA This compound (Hypothesized) DTA->IKK Inhibits?

Caption: Hypothesized anti-inflammatory action via NF-κB pathway.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening a novel compound like this compound for biological activity.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Compound Dodecyl Thiocyanatoacetate Antimicrobial Antimicrobial Assays (MIC, MBC) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Compound->AntiInflammatory Cytotoxicity Cytotoxicity Assays (MTT, LDH) Compound->Cytotoxicity Pathway Signaling Pathway Analysis (Western Blot) Antimicrobial->Pathway AntiInflammatory->Pathway Target Target Identification Cytotoxicity->Target Animal Animal Models of Infection/Inflammation Pathway->Animal Target->Animal Toxicity Toxicology Studies Animal->Toxicity

Caption: Workflow for evaluating a novel compound's bioactivity.

Conclusion

While this compound remains a largely uncharacterized compound, its structural motifs suggest a potential for biological activity, particularly as an antimicrobial and anti-inflammatory agent. The extensive research on related isothiocyanates provides a strong rationale and a clear experimental roadmap for investigating these possibilities. The protocols and workflows outlined in this guide offer a comprehensive framework for the systematic evaluation of this compound, which could lead to the discovery of a novel therapeutic agent. Further research is warranted to synthesize and test this compound to validate these hypotheses and determine its true potential in drug development.

References

A Comparative Guide to Dodecyl Thiocyanate and Alternative Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The existing body of peer-reviewed literature does not contain studies on "Dodecyl thiocyanatoacetate." It is highly probable that this is a variant or misspelling of dodecyl thiocyanate , a compound recognized for its application as a corrosion inhibitor, particularly in the oil and gas industry. This guide will proceed under the assumption that the intended subject is dodecyl thiocyanate and will compare its performance characteristics with other organic corrosion inhibitors based on available data.

Dodecyl thiocyanate belongs to the family of organic thiocyanates, which are utilized to protect metallic equipment from degradation in corrosive environments, such as those with high salinity or acidity. While specific comparative studies on dodecyl thiocyanate are limited, this guide will draw parallels and present data from studies on similar organic corrosion inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Performance Comparison of Organic Corrosion Inhibitors

The efficacy of a corrosion inhibitor is primarily measured by its inhibition efficiency (IE), which quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following tables summarize quantitative data from various studies on different organic corrosion inhibitors, providing a comparative landscape.

Table 1: Inhibition Efficiency of Various Organic Corrosion Inhibitors on Mild Steel in 1M HCl

InhibitorConcentrationTemperature (°C)Inhibition Efficiency (%)Measurement Technique
Tea Tree Essential Oil4% (v/v)Room Temperature~90%Potentiodynamic Polarization, EIS
Expired Sinecod Drug4% (v/v)Room Temperature~60%Potentiodynamic Polarization, EIS
Azo-imine Compound (L2)300 ppmRoom Temperature69%Potentiodynamic Polarization, EIS
N-Acetylcysteine (NAC)6.0 mmol L⁻¹Room Temperature87.8%Potentiodynamic Polarization, EIS
Isoxazole Derivative (CPIM)600 ppm4096.89%Potentiodynamic Polarization, EIS
Di-dodecyl amineNot Specified40Not SpecifiedWeight Loss, Polarization

Data synthesized from multiple sources.[1][2][3][4][5][6][7]

Table 2: Comparison of Imidazoline-based Corrosion Inhibitors

InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Key Findings
Oleic Acid Imidazoline3.5% NaCl solution saturated with CO₂Not Specified> Amide intermediateImidazoline ring shows superior inhibition over its amide precursor.[8][9]
Thiophene-imidazoline (S4-C11)CO₂-saturated oilfield produced water100 mg L⁻¹87.55%Longer carbon chain length enhances inhibition performance.[10]
Stearic Acid (C18) Imidazoline3.5% NaCl solution saturated with CO₂10-100 ppmBetter than Palmitic Acid (C16) ImidazolineLonger fatty acid chain in the imidazoline structure improves corrosion protection.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative studies.

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are polished with abrasive papers of decreasing grit size, washed with distilled water and acetone, dried, and then re-weighed.

  • Exposure: The prepared coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specified temperature for a set duration.

  • Analysis: After the exposure period, the coupons are removed, cleaned to remove corrosion products (typically using a solution of HCl containing an inhibitor like urotropine), washed, dried, and weighed again.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical method provides insights into the kinetics of the anodic and cathodic reactions and the type of inhibition.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved. A potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a constant scan rate.

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) is the corrosion current density without the inhibitor and i_corr(inh) is the corrosion current density with the inhibitor.[12]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.

  • Procedure: The same three-electrode setup as in PDP is used. After reaching a stable OCP, a small amplitude AC signal (typically 5-10 mV) is applied over a range of frequencies.

  • Data Presentation: The impedance data is often presented as Nyquist plots (-Z'' vs. Z') or Bode plots (|Z| and phase angle vs. frequency).

  • Analysis: The data is fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of an inhibitor indicate the formation of a protective film on the metal surface.[13]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) is the charge transfer resistance with the inhibitor and R_ct(blank) is the charge transfer resistance without the inhibitor.

Visualization of Corrosion Inhibition Mechanisms

The primary mechanism by which organic corrosion inhibitors protect metals is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Corrosion_Inhibition_Workflow cluster_metal Metal Surface Inhibitor Inhibitor Metal Metal Inhibitor->Metal Adsorption Corrosive_Species Corrosive Species (e.g., H+, Cl-) Corrosive_Species->Metal Corrosion Attack Corrosion_Products Corrosion Products (e.g., Fe2+) Metal->Corrosion_Products Anodic Dissolution

Caption: Workflow of competitive adsorption and corrosion at the metal-solution interface.

Adsorption_Mechanism cluster_interactions Adsorption Interactions Inhibitor_Molecule Organic Inhibitor (e.g., Dodecyl Thiocyanate) Physisorption Physisorption (Electrostatic) Inhibitor_Molecule->Physisorption Chemisorption Chemisorption (Coordinate Bonds) Inhibitor_Molecule->Chemisorption Metal_Surface Metal Surface Protective_Film Protective Film Formation Metal_Surface->Protective_Film Barrier Effect Physisorption->Metal_Surface Chemisorption->Metal_Surface

Caption: Logical relationship of inhibitor adsorption mechanisms leading to surface protection.

References

Safety Operating Guide

Proper Disposal of Dodecyl Thiocyanatoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the responsible handling and disposal of dodecyl thiocyanatoacetate, this guide offers procedural, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.

This compound, also known as n-dodecyl thiocyanate, requires careful handling and disposal due to its hazardous properties. Adherence to proper disposal protocols is essential to mitigate risks and ensure environmental protection. This document outlines the necessary procedures for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety hazards associated with this compound. The compound is harmful if swallowed and can cause skin and eye irritation. A significant hazard is the liberation of highly toxic gas upon contact with acids.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To protect eyes from splashes and irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact and irritation.
Skin and Body Protection Laboratory coat and closed-toe shoes.[1]To protect skin from accidental exposure.
Ventilation Work in a well-ventilated area, preferably a chemical fume hood.[1]To minimize inhalation of any vapors.
Emergency Procedures Have an eyewash station and safety shower readily accessible.To provide immediate decontamination in case of exposure.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] In-lab treatment is not advised due to the risk of producing toxic gas.

  • Waste Identification and Segregation:

    • Clearly label this compound waste with its full chemical name and associated hazard symbols.

    • Crucially, segregate waste containing this compound from acidic waste to prevent the release of toxic gas.[1]

  • Waste Collection:

    • Collect waste this compound in a dedicated, leak-proof, and chemically compatible container.

    • The container must have a secure-fitting lid to prevent spills and the escape of vapors.

    • Do not overfill the waste container; leave adequate headspace for expansion.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

    • The storage area should be away from incompatible materials, particularly acids.

    • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal service with an accurate description of the waste, including its chemical composition and any known hazards.

    • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The primary protocol is the safe collection and transfer of the chemical waste to a certified disposal facility.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start This compound Waste Generated assess_hazards Assess Hazards: - Harmful if swallowed - Skin/eye irritant - Releases toxic gas with acids start->assess_hazards select_ppe Select Appropriate PPE: - Goggles/Face shield - Resistant gloves - Lab coat assess_hazards->select_ppe segregate_waste Segregate from Incompatible Waste (Especially Acids) select_ppe->segregate_waste collect_waste Collect in a Labeled, Leak-Proof Container segregate_waste->collect_waste store_waste Store in a Designated Secondary Containment Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.